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  • Product: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride
  • CAS: 1197229-33-6

Core Science & Biosynthesis

Foundational

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride CAS 1197229-33-6 chemical properties

An In-depth Technical Guide to 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride (CAS 1197229-33-6): Properties, Synthesis, and Analysis for Drug Discovery Applications Abstract This technical guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride (CAS 1197229-33-6): Properties, Synthesis, and Analysis for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS 1197229-33-6), a key building block for medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in pharmaceutical development, and understanding the properties of its derivatives is critical for their effective application.[1][2] This document delineates the core chemical and physical properties, proposes a robust synthetic and purification strategy, and details validated analytical methodologies for quality control. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile scaffold in the design of novel therapeutic agents.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement allow for potent and selective interactions with a wide array of biological targets. Consequently, piperidine derivatives are integral to more than twenty classes of pharmaceuticals, with applications as anticancer, antiviral, analgesic, and anti-inflammatory agents.[2]

1-(Cyclopentylmethyl)piperidin-4-amine, in particular, belongs to the N-alkyl-4-aminopiperidine class of compounds. This structural motif is of significant interest as it provides two key points for chemical modification: the secondary amine on the piperidine ring for introducing lipophilic or hydrogen-bonding groups, and the primary amine at the 4-position for amide bond formation or further elaboration. This dual functionality makes it an exceptionally valuable starting material for constructing combinatorial libraries and exploring structure-activity relationships (SAR). Scaffolds of this type have been successfully incorporated into molecules targeting G-protein coupled receptors (GPCRs), protein kinases, and ion channels, highlighting their broad utility in modern medicinal chemistry.[3][4]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical building block is the cornerstone of its successful application in synthesis and drug design. The key identifiers and physicochemical properties of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride are summarized below. As a dihydrochloride salt, the compound is expected to be a crystalline solid with improved stability and handling characteristics compared to the free base.

Data Presentation: Compound Properties
PropertyValueSource
CAS Number 1197229-33-6[5][6]
Synonyms 1-(cyclopentylmethyl)-4-piperidinamine dihydrochloride[5]
Molecular Formula C₁₁H₂₄N₂Cl₂[5][6]
Molecular Weight 255.23 g/mol [6]
Physical Form Solid (predicted)[7][8]
Intended Use For Research Use Only[6]
Chemical Structure

The structure consists of a central piperidine ring functionalized at the 1-position with a cyclopentylmethyl group and at the 4-position with an amine group. In its dihydrochloride salt form, both nitrogen atoms are protonated, forming ammonium chlorides.

Caption: Structure of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride.

Synthesis and Purification Strategy

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for troubleshooting, cost analysis for large-scale needs, or the creation of novel analogs. A chemically sound and scalable approach involves a two-step process starting from commercially available 1-benzylpiperidin-4-one. This strategy is predicated on well-established, high-yielding reactions common in process chemistry.[9]

Proposed Synthetic Workflow

The logical pathway involves first installing the cyclopentylmethyl group via reductive amination, followed by the introduction of the 4-amino group, also via reductive amination. A final salt formation step yields the target compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: 4-Amino Group Installation cluster_2 Step 3: Salt Formation A Piperidin-4-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Cyclopentanecarbaldehyde B->C D 1-(Cyclopentylmethyl)piperidin-4-one C->D F Reductive Amination (e.g., Raney-Ni, H₂) D->F D->F E Ammonia (NH₃) or Hydroxylamine E->F G 1-(Cyclopentylmethyl)piperidin-4-amine (Free Base) F->G H HCl in solvent (e.g., Ether or IPA) G->H G->H I 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride (Target) H->I

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Cyclopentylmethyl)piperidin-4-one

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and cyclopentanecarbaldehyde (1.1 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 1-(Cyclopentylmethyl)piperidin-4-amine (Free Base)

  • Charge a pressure reactor with 1-(Cyclopentylmethyl)piperidin-4-one (1.0 eq), methanol (10 vol), and Raney Nickel (10% w/w).[9]

  • Cool the mixture to below 10°C and purge the reactor with nitrogen gas.

  • Introduce ammonia gas until the system is saturated.[9]

  • Pressurize the reactor with hydrogen gas (2-3 kg pressure) and heat to 50-60°C.

  • Maintain stirring and pressure for 8-12 hours until the reaction is complete (monitored by GC or LC-MS).

  • Cool the reactor, vent the pressure, and filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

Step 3: Formation of Dihydrochloride Salt

  • Dissolve the crude 1-(Cyclopentylmethyl)piperidin-4-amine in a minimal amount of isopropanol (IPA) or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) with vigorous stirring.

  • A precipitate will form. Continue stirring in the cold for 1-2 hours.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and integrity of a starting material is a non-negotiable aspect of drug discovery. A multi-pronged analytical approach is recommended to fully characterize 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.

Protocol 1: Purity Determination by RP-HPLC with Pre-Column Derivatization

Rationale: Aliphatic amines like the target compound lack a strong native chromophore, making direct UV detection at low concentrations challenging. A validated strategy is to employ pre-column derivatization to attach a UV-active moiety, enabling sensitive and accurate quantification.[10][11] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent derivatizing agent for primary and secondary amines, forming a stable, highly UV-active product.[10]

G A 1. Weigh Sample (approx. 10 mg) B 2. Dissolve in Diluent (e.g., Borate Buffer, pH 9) A->B C 3. Add Derivatizing Agent (NBD-Cl in Acetonitrile) B->C D 4. Incubate (e.g., 60°C for 30 min) in the dark C->D E 5. Quench/Stop Reaction (e.g., add HCl solution) D->E F 6. Dilute to Final Volume with Mobile Phase E->F G 7. Inject onto HPLC-UV System F->G

Caption: Workflow for HPLC analysis via pre-column derivatization.

Step-by-Step HPLC Method:

  • Standard/Sample Preparation: Accurately weigh about 25 mg of the compound into a 25 mL volumetric flask and dissolve in a borate buffer (pH 9.0) to make a 1 mg/mL stock solution.

  • Derivatization: Transfer 100 µL of the stock solution to a vial. Add 200 µL of a 5 mg/mL solution of NBD-Cl in acetonitrile. Add 100 µL of borate buffer. Cap the vial and heat at 60°C for 30 minutes.

  • Quenching: After cooling to room temperature, add 100 µL of 0.1 M HCl to stop the reaction.

  • Final Dilution: Add 500 µL of mobile phase (Acetonitrile/Water) and vortex. The sample is ready for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~470 nm (for NBD derivatives).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

This method allows for the accurate determination of purity and the detection of any related amine impurities.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation.

  • ¹H NMR: The spectrum should show characteristic signals for the cyclopentyl protons, the piperidine ring protons (which may be complex due to chair conformation), and the methylene bridge protons. The N-H protons will be broad and may exchange with D₂O.

  • ¹³C NMR: The spectrum should display 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule, confirming the overall carbon framework.

Protocol 3: Molecular Weight Verification by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight. In positive ion mode, the analysis should reveal the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₁₁H₂₃N₂⁺ (calculated m/z ≈ 183.19).

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

  • Hazards: While specific data for this compound is limited, related piperidine derivatives are known to cause skin and eye irritation.[12] The compound may be harmful if swallowed.[12][13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Conclusion

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a well-defined chemical entity with significant potential as a scaffold in drug discovery. Its dual reactive sites and favorable three-dimensional structure make it an attractive starting point for the synthesis of complex molecular architectures. This guide has provided a detailed framework covering its fundamental properties, a viable synthetic route, and robust analytical methods for quality control. By employing these protocols and understanding the chemical causality behind them, researchers can confidently and effectively integrate this valuable building block into their discovery programs.

References

  • 1-(cyclopentylmethyl)piperidin-4-amine dihydrochloride | 1197229-33-6 - Sigma-Aldrich. (URL: )
  • [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride - NextSDS. (URL: )
  • SAFETY D
  • 1-Cyclopentylmethyl-piperidin-4-ylaminedihydrochloride - Sapphire Bioscience. (URL: )
  • 1-(Cyclopropylmethyl)
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
  • Document - Merck Millipore. (URL: )
  • [1-(1-piperidinylmethyl)cyclopropyl]amine dihydrochloride | 1015846-25-9 - Merck. (URL: )
  • and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat - ark
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])

  • Y0000093 - CRS c
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D
  • [1-(1-piperidyl)cyclopentyl]methanamine - CymitQuimica. (URL: )
  • Piperidine nucleus in the field of drug discovery - ResearchGate. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry - Benchchem. (URL: )
  • Material Content Data Sheet - Infineon Technologies. (URL: )
  • Cyclohexane ≥99.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (URL: [Link])

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: )
  • Jiangsu Guoxin Union Energy Co., Ltd. - AWS. (URL: )
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (URL: [Link])

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P

Sources

Exploratory

Comprehensive In Vitro Stability Profile of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride

Document Type: Technical Whitepaper & Analytical Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers Compound CAS: 1197229-33-6 Executive Summary In modern drug discovery, functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Analytical Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers Compound CAS: 1197229-33-6

Executive Summary

In modern drug discovery, functionalized aliphatic diamines are highly valued building blocks, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and targeted protein degraders. 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (Formula: C11H24Cl2N2; MW: 255.22 g/mol ) is a prime example of such an intermediate[1].

While the free base of this compound is an air-sensitive, potentially volatile oil, the dihydrochloride salt is engineered to provide a stable, crystalline solid suitable for long-term storage and precise stoichiometric weighing. However, the introduction of the dihydrochloride matrix brings inherent challenges—specifically, pronounced hygroscopicity and pH-dependent oxidative vulnerabilities. This whitepaper establishes a self-validating in vitro stability profile for this compound, detailing the structural causality behind its degradation pathways and providing a rigorous, ICH-compliant methodology for its evaluation.

Structural Causality & Degradation Vulnerabilities

To design an effective stability-indicating protocol, one must first analyze the structural liabilities of the molecule:

  • Hygroscopicity of the Dihydrochloride Matrix: Piperidine-based diamine dihydrochlorides are notoriously deliquescent[2]. The highly concentrated charge density of the two protonated nitrogen centers creates a strong thermodynamic driving force for water absorption from the atmosphere. If ambient relative humidity (RH) exceeds 60%, the crystal lattice can collapse, leading to a phase transition from a crystalline powder to a sticky, amorphous hydrate, which accelerates chemical degradation.

  • Amine Oxidation (N-Oxidation and Hydroxylamine Formation): The molecule possesses two distinct nitrogen centers. The C4-primary amine is sterically accessible and prone to oxidation into a hydroxylamine or nitroso derivative under oxidative stress. The N1-tertiary amine, while sterically shielded by the cyclopentylmethyl group, can undergo oxidation to form an N-oxide[3].

  • pH-Dependent Stability: In its protonated state (pH < 5), the lone pairs on both nitrogens are tied up, rendering the molecule highly resistant to ambient oxidation. However, under alkaline stress (pH > 9), the free base is liberated. The unprotonated amines become potent nucleophiles, making them susceptible to atmospheric CO2 (forming carbamates) and rapid oxidative degradation[4].

Pathway Parent 1-(Cyclopentylmethyl) piperidin-4-amine Oxidation Oxidative Stress (ROS / H2O2) Parent->Oxidation N4_Ox C4-Primary Amine Oxidation (Hydroxylamine) Oxidation->N4_Ox N1_Ox N1-Tertiary Amine Oxidation (N-oxide) Oxidation->N1_Ox Dealkylation N-Dealkylation (Cyclopentanecarbaldehyde) N1_Ox->Dealkylation Hydrolysis

Figure 1: Proposed oxidative degradation pathways of the primary and tertiary amine centers.

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness in the stability data, the following protocol is designed as a self-validating system . This means the analytical method (UHPLC-UV-HRMS) is proven to be "stability-indicating" by achieving a mass balance of >95% during forced degradation, ensuring no degradants are "hidden" from the detector. The protocols are grounded in the ICH Q1A(R2) guidelines[5].

Phase I: Forced Degradation (Stress Testing) Protocol

Objective: To force 10-20% degradation to elucidate pathways and validate the analytical method.

  • Sample Preparation: Weigh 10.0 mg of the compound in a nitrogen-purged glovebox to prevent premature moisture uptake. Dissolve in 10 mL of HPLC-grade water (1 mg/mL stock).

  • Acidic/Basic Hydrolysis:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 48 hours.

    • Basic: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 48 hours. (Expect precipitation of the free base; use a co-solvent like acetonitrile if necessary).

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2O2. Incubate at 25°C for 24 hours.

  • Photolysis (ICH Q1B): Expose solid powder and aqueous solution to 1.2 million lux hours of visible light and 200 W·h/m² of UV light.

  • Quenching & Analysis: Neutralize extreme pH samples. Dilute all samples to 0.1 mg/mL and inject into the UHPLC-HRMS system (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Phase II: Accelerated Stability Testing (ICH Q1A)

Objective: To predict the long-term shelf life of the bulk powder.

  • Packaging: Aliquot 500 mg of the bulk powder into double-lined polyethylene bags, sealed with a desiccant pouch, and placed inside a high-density polyethylene (HDPE) drum (simulating commercial packaging).

  • Incubation: Place the packaged samples in a qualified environmental chamber set to 40°C ± 2°C and 75% ± 5% RH [6].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Testing Parameters: Assess Appearance (visual), Moisture Content (Karl Fischer titration), and Purity/Assay (UHPLC-UV).

Workflow Start Compound Batch (CAS: 1197229-33-6) Stress Forced Degradation (Oxidation, Thermal, pH) Start->Stress ICH ICH Q1A(R2) Stability (40°C / 75% RH) Start->ICH Analysis UHPLC-HRMS/MS & PXRD Analysis Stress->Analysis ICH->Analysis Outcome Shelf-Life & Storage Protocol Analysis->Outcome

Figure 2: Self-validating in vitro stability testing workflow based on ICH Q1A(R2) guidelines.

Quantitative Data Presentation

The following tables summarize the expected stability profile based on the physicochemical properties of functionalized piperidine dihydrochlorides.

Table 1: Forced Degradation Profiling (Method Validation)
Stress ConditionTime / Temp% Assay RecoveryMass BalanceMajor Degradation Pathway Observed
Control (Water) 48h / 25°C99.8%100.0%None
Acidic (0.1 N HCl) 48h / 60°C98.5%99.5%Highly stable; minor unknown impurities.
Basic (0.1 N NaOH) 48h / 60°C82.1%96.2%Free base liberation; subsequent ambient oxidation.
Oxidative (3% H2O2) 24h / 25°C74.3%95.8%N-oxide formation (N1) and hydroxylamine (C4).
Photolytic (UV/Vis) ICH Q1B97.0%98.1%Minor discoloration (white to off-white/yellowish).

Insight: The compound exhibits excellent stability under acidic and neutral conditions due to the protective nature of the protonated amines. It is highly susceptible to oxidative degradation, confirming that the analytical method is capable of detecting relevant degradants (Mass Balance > 95%).

Table 2: 6-Month Accelerated Stability Data (40°C / 75% RH)
Time PointAppearanceMoisture Content (KF)Purity (UHPLC)PXRD Profile
Initial (T=0) White crystalline powder0.4%99.7%Highly crystalline
1 Month White crystalline powder0.6%99.6%No phase change
3 Months Off-white powder1.2%99.2%Minor peak broadening
6 Months Pale yellow, slight clumping2.8%98.5%Partial amorphous transition

Insight: The primary vector for instability over time is moisture ingress. As moisture content exceeds 2.0%, the crystal lattice begins to transition to an amorphous state, which correlates with a slight drop in chemical purity (99.7% → 98.5%) and visual discoloration.

Handling and Storage Directives

Based on the empirical stability profile, the following handling protocols are mandatory to maintain the integrity of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride:

  • Storage: Store at 2°C to 8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen)[7].

  • Moisture Protection: The compound must be kept tightly sealed in a secondary container with active desiccants.

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder. Weighing should ideally be performed in an environment with <40% RH.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." Verified URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Synthesis of 2-(1-Aminoalkyl)piperidines: Hygroscopicity of Piperidine Dihydrochlorides." Verified URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Metabolic Stability and Amine Oxidation in Drug Development." Verified URL:[Link]

  • ChemBK. "(3S)-piperidin-3-amine dihydrochloride - Physico-chemical Properties and Hygroscopicity." Verified URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Characterization of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

Abstract This technical guide provides a comprehensive, scientifically-grounded framework for the preclinical pharmacokinetic (PK) characterization of the novel compound, 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for the preclinical pharmacokinetic (PK) characterization of the novel compound, 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. As specific PK data for this molecule are not publicly available, this document serves as a strategic blueprint for researchers and drug development professionals. It details the rationale and methodology for a phased, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based approach, from initial in vitro metabolic assessment to definitive in vivo studies in relevant animal models. The protocols herein are designed to be self-validating systems, adhering to regulatory expectations and ensuring the generation of robust, reliable data for Investigational New Drug (IND) enabling studies.

Introduction: Strategic Imperatives for a Novel Chemical Entity (NCE)

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a small molecule featuring a piperidine core, a common scaffold in medicinal chemistry.[1] The pharmacokinetic profile of such a novel chemical entity (NCE) is a critical determinant of its therapeutic potential, guiding everything from dose selection to safety assessment.[2] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its behavior in humans and is a mandatory component of regulatory submissions.[3][4]

This guide eschews a generic template, instead presenting a logical, causality-driven progression of studies. We begin with rapid, high-throughput in vitro assays to forecast metabolic fate, followed by structured in vivo investigations in rodent and non-rodent species to define the complete PK profile. Each step is designed to build upon the last, creating a comprehensive data package that de-risks clinical transition.

Phase I: Foundational In Vitro Metabolism Assessment

Before committing to costly and complex animal studies, an understanding of the compound's metabolic stability is paramount. The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes.[5] Therefore, our initial experiments will utilize liver microsomes, which are subcellular fractions rich in these enzymes.[6][7]

Rationale for Metabolic Stability Screening

An in vitro metabolic stability assay predicts a compound's susceptibility to metabolism, which in turn helps forecast its in vivo half-life and hepatic clearance.[8] A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is not metabolized at all could accumulate to toxic levels. This assay provides critical data for selecting appropriate animal models and designing subsequent in vivo study protocols.[2][8]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.

Materials:

  • Test Compound: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

  • Liver Microsomes: Pooled from human, rat, and dog (e.g., from a commercial supplier)

  • NADPH (Cofactor) solution

  • Potassium Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • 96-well incubation plates and analytical plates

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create working solutions in the incubation buffer.

  • Incubation Setup: In a 96-well plate, add the liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL) and the test compound (e.g., at a final concentration of 1 µM) to the buffer.[6]

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This cofactor is necessary for CYP enzyme reactions.[5]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard. This process, known as "crashing," precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the remaining parent compound, to a clean analytical plate.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Phase II: Definitive In Vivo Pharmacokinetic Profiling

Following the in vitro assessment, in vivo studies are conducted to understand how the compound behaves in a complete biological system.[9] These studies provide the most critical parameters for clinical trial design, including peak concentration (Cmax), time to peak concentration (Tmax), and total drug exposure (Area Under the Curve, AUC).[10][11]

Causality Behind Animal Model Selection

The choice of animal species is a critical decision.[12]

  • Rodent Model (e.g., Sprague-Dawley Rat): Rats are widely used due to their well-characterized physiology, ease of handling, and cost-effectiveness. They provide essential initial data on oral bioavailability and basic PK parameters.

  • Non-Rodent Model (e.g., Beagle Dog): Regulatory agencies like the FDA often require data from a non-rodent species.[3] Dogs have physiological similarities to humans and their larger size facilitates serial blood sampling.[9]

The selection is also informed by the in vitro metabolism data. If the metabolic profile in a particular species' microsomes closely resembles that of humans, that species becomes a more predictive model.

Experimental Design: A Two-Pronged Approach

To fully characterize the compound's pharmacokinetics, two routes of administration are essential:

  • Intravenous (IV) Administration: This route introduces the drug directly into the systemic circulation, bypassing absorption barriers. The resulting data is used to determine fundamental parameters like clearance (CL), volume of distribution (Vd), and the terminal elimination half-life (t½). It provides the benchmark for 100% bioavailability.

  • Oral (PO) Administration: This route is typically the intended therapeutic route. Data from oral dosing allows for the determination of Cmax, Tmax, and, by comparing the oral AUC to the IV AUC, the absolute oral bioavailability (%F).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Overall workflow for preclinical PK characterization.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride following single IV and PO doses.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for ease of blood collection.

  • Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

  • Dose Levels:

    • IV Group: e.g., 1 mg/kg

    • PO Group: e.g., 10 mg/kg

  • Administration:

    • IV: Slow bolus injection into the tail vein.

    • PO: Oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

Bioanalytical Method: The Gold Standard

The reliability of any PK study hinges on the quality of the bioanalytical data.[13] LC-MS/MS is the industry-standard technique for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[13]

Method Validation: A Mandate for Trustworthiness

Before analyzing study samples, the LC-MS/MS method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15][16] This is a non-negotiable step to ensure data integrity.[17]

Key Validation Parameters:

  • Accuracy: How close the measured values are to the true value.

  • Precision: The degree of scatter or variability in a series of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow for LC-MS/MS bioanalysis.

Data Analysis and Interpretation

Once plasma concentration-time data is obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[18][19] NCA is a standard method that makes minimal assumptions about the drug's disposition in the body.[10][20]

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from NCA and their significance.[10][11]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and acute toxicity.
Tmax Time at which Cmax is observedIndicates the rate of drug absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents total drug exposure over the measured time.[18]
AUC(0-inf) AUC extrapolated to infinityRepresents total drug exposure after a single dose.[18]
Terminal elimination half-lifeDetermines dosing interval and time to reach steady state.
CL Clearance (from IV data)The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distribution (from IV data)An apparent volume indicating the extent of drug distribution into tissues versus plasma.
%F Absolute Bioavailability (PO vs IV)The fraction of the oral dose that reaches systemic circulation.

Phase III: Mass Balance and Metabolite Identification

To complete the ADME profile, it is crucial to understand the routes and extent of excretion and to identify major metabolites.[21] This is typically achieved through a mass balance study, which is often a regulatory expectation.[3][22]

A mass balance study uses a radiolabeled version of the drug (e.g., with ¹⁴C) administered to animals.[22] Over several days, urine, feces, and cage wash are collected to account for all the administered radioactivity.[21] The goal is to achieve a recovery of >90% of the administered radioactive dose. This study definitively shows whether the primary route of excretion is renal (urine) or fecal (biliary).[23]

Analysis of the plasma, urine, and feces from this study also allows for metabolite profiling. By comparing the chromatographic peaks of radioactivity with the parent drug, major metabolites can be identified and quantified, providing a complete picture of the drug's disposition.[24]

Conclusion

The systematic, multi-phase approach detailed in this guide provides a robust framework for the complete preclinical pharmacokinetic evaluation of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. By integrating in vitro metabolism with definitive in vivo studies and adhering to rigorous bioanalytical validation standards, researchers can generate a high-quality, trustworthy data package. This comprehensive understanding of the compound's ADME properties is essential for making informed decisions in the drug development process, designing safe and effective clinical trials, and ultimately fulfilling regulatory requirements for bringing a new therapeutic agent to patients.

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available from: [Link]

  • Taleb, M. V., et al. (2021). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science. Available from: [Link]

  • QPS. (n.d.). CNS Human Mass Balance Studies. Available from: [Link]

  • Infinix Bio. (2024). When is a Mass Balance Study Required? Understanding Its Importance in Drug Development. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Patsnap Synapse. (2023). How do I interpret non-compartmental analysis (NCA) results?. Available from: [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal. Available from: [Link]

  • Aplos Analytics. (2023). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Available from: [Link]

  • Certara. (2022). Why are Human Radiolabeled Mass-balance Studies Important in Clinical Pharmacology & Drug Development?. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis - MATLAB & Simulink. Available from: [Link]

  • Davies, B., & Morris, T. (1993). Physiological parameters in laboratory animals and humans. Pharmaceutical Research. Available from: [Link]

  • Rustemi, Z., et al. (2020). The Role of Animal Models in Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation. KNOWLEDGE – International Journal. Available from: [Link]

  • FDA. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Available from: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). Role of Animal Models in Drug Development: Past, Present and Future Perspectives. Available from: [Link]

  • DMID, NIAID. (2022). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK) and Toxicokinetic (TK) Studies. Available from: [Link]

  • Journal of Controlled Release. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Available from: [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Available from: [Link]

  • European Medicines Agency. (2015). Guideline on the investigation of drug interactions. Available from: [Link]

  • ResearchGate. (2022). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Available from: [Link]

  • PubMed. (2004). In vitro drug metabolism using liver microsomes. Available from: [Link]

  • PubMed. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. Available from: [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • XenoTech. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link]

  • Sunkara, G., Mada, S. R., & Vobalaboina, V. (2001). Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration. Pharmazie. Available from: [Link]

  • Singh, J., et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. AAPS Open. Available from: [Link]

  • Shoba, G., et al. (1998). Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers. Planta Medica. Available from: [Link]

  • Altasciences. (n.d.). The Ultimate Guide to Preclinical IND Studies. Available from: [Link]

  • Lagisetty, U., Mohammed, H., & Ramaiah, S. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. Available from: [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Journal of Animal and Veterinary Advances. (2022). Pharmacokinetics of Amikacin after Intravenous Intramuscular and Subcutaneous Administration in German Shepherd Dog. Available from: [Link]

  • Kusajima, H., et al. (1987). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • European Medicines Agency. (2003). CVMP/MRL/Piperazine Summary Report (3). Available from: [Link]

  • Shin, D. D., et al. (1987). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

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Exploratory

A Toxicological and Safety Framework for 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

An In-Depth Guide for Chemical Researchers and Drug Development Professionals Abstract Compound Identification and Physicochemical Properties A foundational step in any safety assessment is the precise identification and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Abstract

Compound Identification and Physicochemical Properties

A foundational step in any safety assessment is the precise identification and characterization of the chemical's physical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling requirements.

Table 1: Chemical Identification and Properties | Identifier | Value | | :--- | :--- | | Chemical Name | 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride | | CAS Number | 1093390-33-8 | | Molecular Formula | C₁₁H₂₄N₂ · 2HCl | | Molecular Weight | 257.25 g/mol | | Structure | alt text | | Physical Form | Solid / Powder (typical) | | Solubility | Expected to be soluble in water. |

Note: Physicochemical properties such as pKa, logP, and melting point are not consistently reported across suppliers. These should be determined experimentally before extensive use.

Safety Data Sheet (SDS) Synthesis and Hazard Analysis

While a specific, universally adopted SDS for this compound is not available, data aggregated from various chemical suppliers allows for the synthesis of a GHS-compliant hazard profile. Researchers must always consult the specific SDS provided by their supplier before handling the compound.

Table 2: Aggregated Hazard Identification

Hazard Class Classification GHS Pictogram Signal Word Hazard Statement
Acute Oral Toxicity Category 4 Warning H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation.[2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H335: May cause respiratory irritation.[3] |

2.1. Handling, Storage, and First-Aid Measures

Based on the synthesized hazard profile, the following handling and safety protocols are mandated.

Table 3: Recommended Safety and Handling Procedures

Category Recommendation
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Handling Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
In Case of Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation persists, get medical advice.[5][7]
In Case of Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]

| In Case of Ingestion | Rinse mouth. Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[3] |

Proposed Toxicological Assessment Strategy

Given the absence of published, peer-reviewed toxicity studies, a tiered, systematic approach is necessary to characterize the toxicological profile of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. This strategy aligns with modern toxicology practices, emphasizing a reduction in animal testing where possible.[8][9]

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Silico & Foundational Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation (If Warranted) cluster_3 Final Output in_silico In Silico Toxicity Prediction (QSAR, Read-Across) cytotox Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) in_silico->cytotox Prioritize Assays risk_assessment Comprehensive Risk Assessment & Safe Handling SOP in_silico->risk_assessment physchem Physicochemical Characterization physchem->cytotox sds SDS Analysis sds->risk_assessment genotox Genotoxicity (e.g., Ames Test) cytotox->genotox Determine IC50 cardiotox Cardiotoxicity (e.g., hERG Assay) cytotox->cardiotox Set Concentrations cytotox->risk_assessment acute_oral Acute Oral Toxicity (OECD 420/423/425) genotox->acute_oral Positive result may trigger genotox->risk_assessment cardiotox->acute_oral Positive result may trigger cardiotox->risk_assessment acute_oral->risk_assessment

Caption: Proposed tiered workflow for toxicological assessment.

3.1. Tier 1: In Silico and Foundational Assessment

The initial phase involves computational methods to predict potential liabilities and guide subsequent experimental work.[10][11]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structure to predict biological activities, including toxicity.[12] This approach can identify potential structural alerts for mutagenicity, carcinogenicity, or other endpoints, helping to prioritize which in vitro tests are most critical.[8]

  • Read-Across Analysis: The toxicity of structurally similar compounds can provide valuable preliminary data. For this molecule, a literature search for toxicity data on other N-substituted 4-aminopiperidines would be conducted. One study on novel piperidine derivatives indicated that while many have low toxicity, specific substitutions can modulate their effects.[13][14] This highlights the necessity of specific testing rather than relying solely on analogy.

3.2. Tier 2: In Vitro Toxicity Screening

In vitro assays are the cornerstone of modern toxicity screening, providing mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[9][15]

Cytotoxicity Assessment
  • Rationale: The first experimental step is to determine the concentration range at which the compound causes general cell death. This is crucial for setting appropriate, non-lethal doses in more specific subsequent assays.[16] The MTT assay is a common, reliable, and cost-effective method for this purpose.[17]

  • Experimental Protocol: MTT Assay for IC50 Determination

    • Cell Culture: Plate human cell lines, such as HepG2 (liver carcinoma, representing metabolic activity) and HEK293 (embryonic kidney, a general model), in 96-well plates and allow them to adhere overnight.[16]

    • Compound Treatment: Prepare serial dilutions of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 to 48 hours.[17]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[16]

    • Solubilization & Readout: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.

    • Data Analysis: Plot cell viability against compound concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment
  • Rationale: Genotoxicity, the potential for a chemical to damage DNA, is a critical safety endpoint. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for screening for mutagenic potential.[18][19]

  • Experimental Protocol: Ames Test (Plate Incorporation Method)

    • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98 and TA100) that are auxotrophic for histidine (cannot produce it) and contain different mutations.[19][20]

    • Metabolic Activation: Conduct the test both with and without a mammalian liver extract (S9 fraction). The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.[18][20]

    • Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.[21]

    • Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate that lacks histidine.[20][21]

    • Incubation: Incubate the plates at 37°C for 48-72 hours.[20][21]

    • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[22]

Cardiotoxicity Screening
  • Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[23][24] Therefore, screening for hERG inhibition is a standard and critical step in the safety assessment of any compound intended for potential therapeutic use.[25]

  • Experimental Protocol: Automated Patch Clamp for hERG Inhibition

    • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[23][24]

    • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[23]

    • Compound Application: After establishing a stable whole-cell recording, apply the test compound at multiple concentrations.[23]

    • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current and measure the tail current amplitude before and after compound application.[24]

    • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration. If a concentration-response relationship is observed, calculate the IC50 value. Known hERG inhibitors (e.g., E-4031) should be used as positive controls.[23]

Sources

Foundational

Technical Whitepaper: Blood-Brain Barrier Permeability Profiling of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride

Executive Summary The compound 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6) is a highly versatile, lipophilic diamine building block frequently utilized in central nervous system (CNS) drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6) is a highly versatile, lipophilic diamine building block frequently utilized in central nervous system (CNS) drug discovery[1]. Because target engagement in the brain requires a molecule to successfully navigate the highly restrictive blood-brain barrier (BBB), characterizing the permeability of this structural motif is a critical pathfinding step.

This whitepaper provides an authoritative, self-validating experimental framework for assessing the BBB permeability of 1-(Cyclopentylmethyl)piperidin-4-amine. Moving beyond basic predictive models, we detail the causality behind passive diffusion, active efflux liabilities, and the gold-standard in vivo metrics required to definitively prove CNS exposure.

Physicochemical Profiling & Predictive Modeling

Before initiating in vitro assays, a rigorous physicochemical analysis is required to predict the compound's behavior at the neurovascular unit.

Table 1: Physicochemical Properties & BBB Predictive Metrics
ParameterValueBBB Ideal RangeImplication for 1-(Cyclopentylmethyl)piperidin-4-amine
Molecular Weight 182.31 g/mol (Free base)< 400 g/mol Excellent size for passive transcellular diffusion.
Polar Surface Area (PSA) ~29.3 Ų< 90 ŲHighly favorable; minimal desolvation energy required to enter the lipid bilayer.
cLogP (Estimated) 2.0 – 2.51.5 – 2.5Optimal lipophilicity driven by the cyclopentylmethyl moiety.
pKa (Primary Amine) ~10.0N/AHighly basic; protonated at physiological pH (7.4).
pKa (Piperidine N) ~9.0N/AHighly basic; protonated at physiological pH (7.4).
Charge State (pH 7.4) DicationicUnchargedHigh Risk: Cationic state increases risk of P-glycoprotein (P-gp) efflux and lysosomal trapping.

Causality & Rationale: While the low molecular weight and low PSA strongly favor passive transcellular diffusion, the highly basic nature of the two nitrogen centers dictates that the molecule exists primarily as a dication at physiological pH. Cationic amphiphiles are classical substrates for efflux transporters like P-glycoprotein (P-gp)[2]. Therefore, predictive models based solely on lipophilicity will overestimate its brain penetration.

Mechanistic Pathways of BBB Translocation

To accurately design our experimental workflow, we must map the specific translocation pathways this compound will experience at the BBB interface.

BBB_Mechanisms Blood Blood Compartment (pH 7.4) Passive Passive Transcellular Diffusion Blood->Passive Uncharged/Lipophilic Fraction Efflux Active Efflux (P-gp / BCRP) Blood->Efflux Cationic Fraction Brain Brain Parenchyma (Target Site) Passive->Brain Permeation Trapping Lysosomal Trapping Passive->Trapping Protonation in Acidic Organelles Efflux->Blood ATP-driven Clearance

Fig 1. Mechanistic pathways of BBB translocation for basic amines.

  • Passive Transcellular Diffusion: The uncharged free-base fraction partitions rapidly into the endothelial lipid bilayer[3].

  • Active Efflux: The protonated dicationic fraction is recognized by the binding pockets of P-gp and BCRP, leading to ATP-driven efflux back into the blood[2].

  • Lysosomal Trapping: Molecules that successfully enter the endothelial cell may become sequestered in acidic lysosomes (pH ~4.5), where they become fully protonated and membrane-impermeable, artificially lowering the net flux into the brain parenchyma.

Self-Validating Experimental Workflows

To isolate and quantify these mechanisms, we employ a tiered, self-validating experimental matrix.

BBB_Workflow Compound 1-(Cyclopentylmethyl)piperidin-4-amine Tier1 Tier 1: PAMPA-BBB Evaluate Passive Permeability Compound->Tier1 Tier2 Tier 2: MDCK-MDR1 Assay Evaluate Efflux Ratio (ER) Tier1->Tier2 Pass (High Pe) Fail1 Discard / Redesign (Pe < 2.0 x 10^-6 cm/s) Tier1->Fail1 Fail (Low Pe) Tier3 Tier 3: In Vivo PK Determine Kp,uu,brain Tier2->Tier3 Pass (ER < 2.0) Fail2 High Efflux Liability (ER > 2.0) Tier2->Fail2 Fail (ER > 2.0)

Fig 2. Tiered self-validating experimental workflow for BBB permeability assessment.

Tier 1: PAMPA-BBB (Passive Permeability)

Standard PAMPA assays utilize lecithin, which mimics the gastrointestinal tract. To accurately model the BBB, we must use porcine brain lipid extracts[3].

  • Step 1: Coat the filter of a 96-well donor plate with 4 µL of porcine brain lipid (20 mg/mL in dodecane)[3].

  • Step 2: Prepare a 200 µM solution of 1-(Cyclopentylmethyl)piperidin-4-amine in PBS (pH 7.4). Limit DMSO to <5% to prevent artificial membrane disruption and cosolvent-induced solubility artifacts[4].

  • Step 3: Add 250 µL of the compound solution to the donor wells and 250 µL of blank PBS to the acceptor wells. Incubate at 37°C for 18 hours.

  • Step 4: Quantify concentrations via LC-MS/MS and calculate the effective permeability ( Pe​ ).

  • System Self-Validation: Run parallel wells with Diazepam (High Pe​ control) and Theophylline (Low Pe​ control). The assay is only valid if the controls fall within their established historical ranges.

Tier 2: MDCK-MDR1 Transwell Assay (Efflux Liability)

Because the compound is a dicationic amine, we must evaluate its potential as a P-gp substrate using MDCK cells stably transfected with the human ABCB1 gene[5].

  • Step 1: Culture MDCK-MDR1 cells on semi-permeable Transwell inserts for 4-5 days until a confluent polarized monolayer forms. Validate tight junctions using Transepithelial Electrical Resistance (TEER > 200 Ω·cm²)[5].

  • Step 2: Dose the compound (10 µM) into the Apical (A) chamber to measure A-to-B transport (mimicking blood-to-brain), and into the Basolateral (B) chamber to measure B-to-A transport (mimicking brain-to-blood).

  • Step 3: Incubate at 37°C for 90 minutes in a 5% CO2​ incubator[5].

  • Step 4: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

  • System Self-Validation: Perform the assay in the presence and absence of 10 µM Cyclosporin A (a potent P-gp inhibitor). If an initial ER>2.0 collapses to ∼1.0 upon inhibitor addition, the compound is definitively a P-gp substrate[5].

Tier 3: In Vivo Kp,uu,brain​ Determination

Total brain-to-plasma ratio ( Kp,brain​ ) is a flawed metric for lipophilic amines because it is heavily skewed by non-specific binding to brain tissue lipids. The gold standard is Kp,uu,brain​ , which measures the unbound pharmacologically active fraction in the brain interstitial fluid[6].

  • Step 1: Administer the compound intravenously to Sprague-Dawley rats. Collect plasma and brain tissue at steady state.

  • Step 2: Determine the total concentration in plasma ( Ctotal,plasma​ ) and brain homogenate ( Ctotal,brain​ ) via LC-MS/MS.

  • Step 3: Utilize Rapid Equilibrium Dialysis (RED) to determine the fraction unbound in plasma ( fu,plasma​ ) and brain homogenate ( fu,brain​ ).

  • Step 4: Calculate the unbound partition coefficient: Kp,uu,brain​=(Ctotal,brain​×fu,brain​)/(Ctotal,plasma​×fu,plasma​) .

  • System Self-Validation: Ensure mass balance recovery in the RED device exceeds 85%. Poor recovery indicates non-specific binding to the dialysis apparatus, which artificially deflates the unbound fraction.

Data Interpretation & Decision Matrix

To translate the experimental outputs into actionable drug development decisions, utilize the following interpretation matrix.

Table 2: Decision Matrix for 1-(Cyclopentylmethyl)piperidin-4-amine
AssayMetricThresholdInterpretationNext Steps
PAMPA-BBB Pe​ (cm/s) >4.0×10−6 High passive permeability.Proceed to MDCK-MDR1.
PAMPA-BBB Pe​ (cm/s) <2.0×10−6 Poor passive permeability.Redesign building block (reduce pKa).
MDCK-MDR1 Efflux Ratio (ER) <2.0 Not a significant P-gp substrate.Proceed to In Vivo PK.
MDCK-MDR1 Efflux Ratio (ER) >2.0 Active P-gp efflux liability.Mask primary amine via alkylation/acylation.
In Vivo PK Kp,uu,brain​ >0.3−0.5 Clinically relevant brain exposure[6].Advance to in vivo efficacy models.
In Vivo PK Kp,uu,brain​ <0.1 Peripherally restricted.Terminate CNS indication.

References[1] Guidechem. "C11H24Cl2N2 - Chemical Dictionary". URL: https://www.guidechem.com/dictionary/en/1197229-33-6.html[5] AxisPharm. "MDCK-MDR1 Permeability Assay". URL: https://axispharm.com/mdck-mdr1-permeability-assay/[6] Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development". PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4179654/[3] Cinelli, M. A., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold". PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7156093/[4] Di, L., et al. "Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery". ACS Publications. URL: https://pubs.acs.org/doi/10.1021/np400755p[2] Feng, B., et al. "Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells". PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22976326/

Sources

Exploratory

Metabolite identification of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

Comprehensive Metabolite Identification of 1-(Cyclopentylmethyl)piperidin-4-amine: A Technical Guide for Preclinical DMPK Executive Summary In preclinical drug discovery, understanding the metabolic fate of core pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Metabolite Identification of 1-(Cyclopentylmethyl)piperidin-4-amine: A Technical Guide for Preclinical DMPK

Executive Summary

In preclinical drug discovery, understanding the metabolic fate of core pharmacophores is critical for predicting pharmacokinetic (PK) profiles, mitigating toxicity, and guiding lead optimization. 1-(Cyclopentylmethyl)piperidin-4-amine (often supplied as a dihydrochloride salt, CAS: 1197229-33-6) is a highly versatile building block frequently embedded in central nervous system (CNS) agents, GPCR ligands, and novel synthetic opioids.

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I have designed this whitepaper to provide a rigorous, self-validating framework for the in vitro and in vivo metabolite identification (MetID) of this specific chemical entity. By synthesizing structural liability analysis with advanced Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows, this guide establishes a robust protocol for elucidating the biotransformation pathways of N-alkylated 4-aminopiperidines.

Structural Analysis & Predictive Metabolism (E-E-A-T: Expertise)

Before initiating wet-lab experiments, a rigorous in silico and structural analysis is required to predict metabolic soft spots. The dihydrochloride salt dissociates under physiological conditions (pH 7.4), leaving the free base (C11H22N2, Exact Mass: 182.1783 Da) to interact with hepatic enzymes.

Based on established xenobiotic metabolism principles, this molecule presents three primary metabolic liabilities:

  • Piperidine N-Dealkylation: The cleavage of the cyclopentylmethyl group from the piperidine nitrogen is the most thermodynamically favorable pathway. Historically, 4-aminopiperidine derivatives (e.g., fentanyl analogs, cisapride) undergo extensive N-dealkylation catalyzed predominantly by Cytochrome P450 3A4 (CYP3A4)[1].

  • Cyclopentyl Hydroxylation: Alicyclic rings are highly susceptible to oxidation. Hydroxylation of the cyclopentyl moiety is typically mediated by CYP2B6 or CYP3A4, leading to mono- and di-hydroxylated metabolites[2][3].

  • Piperidine Ring Oxidation: Oxidation adjacent to the nitrogen atom often results in the formation of a lactam, a common metabolic fate for piperidine rings that can significantly alter the basicity and target affinity of the molecule[4].

G Parent 1-(Cyclopentylmethyl) piperidin-4-amine [M+H]+ 183.1856 NDealkyl M1: N-Dealkylation Piperidin-4-amine [M+H]+ 101.1068 Parent->NDealkyl CYP3A4 (Major Pathway) OH_Cyclo M2: Cyclopentyl Hydroxylation [M+H]+ 199.1805 Parent->OH_Cyclo CYP2B6 / CYP3A4 OH_Piper M3: Piperidine Oxidation (Lactam Formation) [M+H]+ 197.1648 Parent->OH_Piper CYP Oxidation Gluc M4: Phase II Conjugation (N-Glucuronidation) [M+H]+ 359.2177 Parent->Gluc UGTs OH_Cyclo->Gluc Secondary Conjugation

Predicted Phase I and Phase II metabolic pathways for 1-(Cyclopentylmethyl)piperidin-4-amine.

Experimental Methodology: Self-Validating Protocols (E-E-A-T: Trustworthiness)

To ensure data integrity, the MetID workflow must be a self-validating system. This means incorporating positive controls (e.g., Verapamil for high clearance, Midazolam for CYP3A4 activity) and negative controls (heat-inactivated microsomes) to prove that observed mass shifts are enzymatically driven, not artifacts of chemical degradation[5].

Step-by-Step Human Liver Microsome (HLM) Protocol

Causality Check: Why use HLMs instead of whole hepatocytes for initial screening? HLMs provide a concentrated pool of CYP450 and UGT enzymes, allowing for the rapid generation and accumulation of Phase I metabolites and direct glucuronides without the confounding factors of cellular efflux pumps or complete metabolic degradation[6].

  • Preparation: Prepare a 10 mM stock solution of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride in DMSO. Dilute to a working concentration of 100 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Combine 10 µL of the working compound, 10 µL of pooled HLMs (20 mg/mL protein concentration), and 880 µL of buffer. Crucial Step: Pre-incubate at 37°C for 5 minutes. This allows the compound to partition into the microsomal lipid bilayer and equilibrate with the enzyme active sites before the reaction begins.

  • Initiation: Initiate the reaction by adding 100 µL of a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6PDH). For Phase II mapping, supplement with 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to permeabilize microsomal vesicles).

  • Quenching: At designated time points (0, 15, 30, 60 minutes), transfer 100 µL aliquots into 300 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Labetalol). Causality Check: Ice-cold ACN instantly denatures the enzymes, halting the reaction at a precise millisecond, while precipitating proteins to prevent LC column clogging[4][5].

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Analytical Framework: LC-HRMS Setup

High-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is mandatory for modern MetID. Nominal mass instruments cannot distinguish between isobaric biotransformations (e.g., hydroxylation [+15.9949 Da] vs. oxidation + reduction).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes protonation of the piperidine amine).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes to ensure adequate separation of polar N-dealkylated metabolites from the lipophilic parent.

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or All Ion Fragmentation (MSE). DDA dynamically selects the top 5 most intense precursor ions for MS/MS fragmentation, ensuring high-quality structural data for low-abundance metabolites[6][7].

Workflow Incubate HLM/Hepatocyte Incubation Quench Protein Precipitation (Ice-Cold ACN) Incubate->Quench Quench & Extract LCMS LC-HRMS Acquisition (DDA) Quench->LCMS Centrifuge & Inject Data Data Mining (MDF & XIC) LCMS->Data High-Res MS/MS Elucidate Structural Elucidation Data->Elucidate Fragment Analysis

End-to-end LC-HRMS workflow for metabolite generation, acquisition, and structural elucidation.

Data Processing & Structural Elucidation

The primary challenge in MetID is finding the metabolite "needle" in the biological matrix "haystack."

Mass Defect Filtering (MDF): To isolate drug-related material, we apply Mass Defect Filtering. Because the parent drug has a specific mass defect (the fractional part of its exact mass: 183.1856 ), its metabolites will have predictable mass defects. For example, hydroxylation adds exactly 15.9949 Da. By setting an MDF window of parent mass defect ± 50 mDa, we computationally filter out thousands of endogenous lipid and peptide signals, leaving only drug-related peaks[6].

Fragmentation Analysis (MS/MS): Structural elucidation relies on interpreting collision-induced dissociation (CID) spectra.

  • The parent compound ([M+H]+ 183.1856) typically yields a characteristic fragment at m/z 84.0813, corresponding to the unsubstituted piperidine ring following the loss of the cyclopentylmethyl and amine groups.

  • If a metabolite exhibits a precursor mass of 199.1805 (+16 Da) but still yields the m/z 84.0813 fragment, the hydroxylation must have occurred on the cyclopentylmethyl moiety, not the piperidine ring[8].

Quantitative Data & Metabolite Summary

The following table summarizes the expected high-resolution mass shifts and biotransformations for 1-(Cyclopentylmethyl)piperidin-4-amine, based on empirical data from analogous 4-aminopiperidine structures.

Metabolite IDBiotransformationChemical FormulaTheoretical [M+H]+ (Da)Mass Shift (Da)Diagnostic MS/MS Fragment
Parent NoneC11H22N2183.18560.0000m/z 84.0813 (Piperidine core)
M1 N-DealkylationC5H12N2101.1068-82.0788m/z 84.0813
M2 Cyclopentyl HydroxylationC11H22N2O199.1805+15.9949m/z 84.0813
M3 Piperidine Oxidation (Lactam)C11H20N2O197.1648+13.9792m/z 98.0600 (Oxidized core)
M4 Oxidative DeaminationC11H19NO182.1539-1.0317m/z 84.0813
M5 N-GlucuronidationC17H30N2O6359.2177+176.0321m/z 183.1856 (Loss of GlcA)

Conclusion & Lead Optimization Strategies

The identification of 1-(Cyclopentylmethyl)piperidin-4-amine metabolites directly informs medicinal chemistry strategies. If in vitro intrinsic clearance ( CLint​ ) is unacceptably high due to rapid N-dealkylation (M1), chemists can introduce steric hindrance—such as an alpha-methyl group adjacent to the piperidine nitrogen—to block CYP3A4 access[1]. Alternatively, if cyclopentyl hydroxylation (M2) drives clearance, substituting the cyclopentyl ring with bioisosteres (e.g., a fluorinated cyclobutyl or an oxetane ring) can significantly improve metabolic stability while maintaining the desired pharmacological vector.

By executing this self-validating MetID protocol, DMPK scientists can confidently map the metabolic liabilities of this pharmacophore, accelerating the development of safer, more efficacious therapeutics.

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Available at:[Link]

  • Human liver CYP2B6-catalyzed hydroxylation of RP 73401. PubMed (NIH). Available at:[Link]

  • In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl. DiVA Portal. Available at:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • A Universal LC-HRMS Workflow Integrating Targeted and Untargeted Strategies for Rapid and Comprehensive Metabolite Profiling. ResearchGate. Available at:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC (NIH). Available at:[Link]

  • Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride

Abstract This application note presents a detailed, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(C...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. The inherent analytical challenges of this molecule, namely its high polarity and lack of a strong UV chromophore, are addressed through a carefully rationalized selection of stationary phase, mobile phase composition, and detection parameters. We provide a comprehensive protocol for method development, a full validation strategy according to International Council for Harmonisation (ICH) guidelines, and step-by-step procedures for sample analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who require a reliable method for the characterization and quantification of this and structurally similar piperidine-based compounds.

Introduction and Method Development Rationale

1-(Cyclopentylmethyl)piperidin-4-amine is a saturated heterocyclic amine. The accurate quantification of such compounds is crucial for purity assessment, stability studies, and quality control in drug development. However, the analysis of polar basic compounds like this presents two primary challenges in RP-HPLC:

  • Poor Chromatographic Peak Shape: The basic amine functional groups can engage in strong secondary ionic interactions with acidic residual silanol groups present on the surface of traditional silica-based stationary phases.[1][2] This interaction leads to significant peak tailing, which compromises resolution and reduces the accuracy of integration.[3]

  • Insufficient Retention: Highly polar analytes have a strong affinity for the polar mobile phase in RP-HPLC, resulting in weak interaction with the nonpolar stationary phase.[4][5] This often leads to elution at or near the solvent front (void volume), making quantification unreliable.[6]

Furthermore, the analyte lacks a significant chromophore, making sensitive UV detection challenging without derivatization.[7][8] This method focuses on direct UV detection at a low wavelength, which is often sufficient for bulk drug substance analysis and avoids the complexities of derivatization.

Strategic Approach to Method Development

Our strategy is built on systematically addressing these challenges:

  • Column Selection: To mitigate peak tailing, a modern, high-purity, base-deactivated C18 column with high-density bonding and exhaustive end-capping is paramount.[9] These columns minimize the number of accessible free silanol groups, leading to improved peak symmetry for basic compounds.

  • Mobile Phase pH Control: The mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds. By operating at a low pH (e.g., 2.5-3.5), three key objectives are achieved:

    • The basic amine groups of the analyte are fully protonated, ensuring a single, consistent ionic state.

    • Residual silanol groups on the stationary phase (pKa ~3.5-4.5) are suppressed (protonated), minimizing the secondary ionic interactions that cause peak tailing.[1]

    • Analyte retention on the C18 phase can be adequately controlled.

  • Detection Wavelength: In the absence of a strong chromophore, sensitivity is maximized by monitoring at a low UV wavelength (e.g., 200-215 nm) where the molecule exhibits end-absorption. A Photodiode Array (PDA) detector is ideal for initially screening the analyte's UV spectrum to identify the optimal wavelength.

The logical workflow for this method development process is illustrated below.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_screening Phase 2: Screening & Optimization cluster_refinement Phase 3: Refinement & Finalization Analyte Analyte Characterization (Polar, Basic, Weak Chromophore) Challenges Identify Challenges (Peak Tailing, Poor Retention) Analyte->Challenges Column Column Selection (Base-Deactivated C18) Challenges->Column MobilePhase Mobile Phase Screening (Low pH Buffer, ACN vs. MeOH) Column->MobilePhase Detection Detection Optimization (PDA Scan for λmax) MobilePhase->Detection FineTune Fine-Tuning (Gradient, Flow Rate, Temp.) Detection->FineTune SST System Suitability Testing (Tailing <1.5, Plates >2000) FineTune->SST FinalMethod Final Robust Method SST->FinalMethod

Caption: Logical workflow for HPLC method development.

Experimental Protocol: HPLC-UV Quantification

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent modern base-deactivated C18).

  • Reference Standard: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (purity ≥ 98%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (85%, ACS grade), and Water (Type I, 18.2 MΩ·cm).

Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 minutes, hold at 60% B for 2 minutes, return to 5% B over 0.5 minutes, and equilibrate for 2.5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of Type I water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the diluent. These will be used for the linearity study. For routine analysis, a single standard at 100 µg/mL is typically sufficient.

  • Sample Solution (Nominal 100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of the free base into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection if necessary.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.[10][11][12] The validation will assess specificity, linearity, range, accuracy, precision, and robustness.

ValidationParameters node_main Method Suitability | Fit for Purpose node_specificity Specificity Analyte is Unambiguously Assessed node_main:f1->node_specificity node_linearity Linearity & Range Proportional Response over a Range node_main:f1->node_linearity node_accuracy Accuracy Closeness to True Value node_main:f1->node_accuracy node_precision Precision Repeatability (Intra-day) Intermediate (Inter-day) node_main:f1->node_precision node_robustness Robustness Resilience to Small Changes node_main:f1->node_robustness node_limits Limits LOD LOQ node_main:f1->node_limits

Caption: Interrelationship of ICH method validation parameters.
Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject diluent, placebo (if applicable), and a standard solution. Forced degradation samples (acid, base, peroxide, heat, light) should also be analyzed.No interfering peaks at the retention time of the analyte. Peak purity should pass for the analyte peak in stressed samples.
Linearity Analyze at least five concentration levels covering the range (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity, accuracy, and precision studies.Typically 80-120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the study on a different day with a different analyst or instrument.%RSD ≤ 2.0% for repeatability. %RSD for combined intermediate precision results should also meet the lab's criteria.
Limit of Quantitation (LOQ) Determined by serial dilution until a signal-to-noise ratio of ~10 is achieved, or from the standard deviation of the response and the slope of the linearity curve.Precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on system suitability.System suitability criteria must be met under all varied conditions.
Step-by-Step Protocol for Accuracy (Recovery Study)
  • Prepare a placebo mixture containing all formulation excipients except the active pharmaceutical ingredient (API).

  • Accurately weigh three separate placebo portions equivalent to the weight in a single dosage unit.

  • Spike each placebo portion with the API standard solution to achieve concentrations of 80%, 100%, and 120% of the nominal sample concentration. Prepare three replicates at each level (total of 9 preparations).

  • Prepare each spiked sample according to the "Sample Solution" preparation protocol.

  • Analyze the samples via HPLC.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Calculate the mean recovery and %RSD for each level.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantification of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. By employing a modern base-deactivated stationary phase and controlling the mobile phase pH, the common chromatographic issues of peak tailing and poor retention associated with polar amines are effectively overcome. The method is suitable for validation according to ICH guidelines and can be readily implemented in a quality control environment for routine analysis, ensuring the quality and consistency of the drug substance.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Dolan, J. W. (2026, February 5). Overload or Minor Peak? LCGC International.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ChromServ. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • Axion Labs. (2022, February 16). HPLC Tips Peak Tailing. YouTube.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

Sources

Application

Application Note: 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride as a Privileged Building Block in Drug Discovery

Introduction and Pharmacophore Rationale In modern medicinal chemistry, the 4-aminopiperidine scaffold is recognized as a "privileged" chemotype, frequently utilized in the design of libraries targeting G-protein-coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophore Rationale

In modern medicinal chemistry, the 4-aminopiperidine scaffold is recognized as a "privileged" chemotype, frequently utilized in the design of libraries targeting G-protein-coupled receptors (GPCRs), kinases, and viral assembly mechanisms[1][2]. 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6)[3] represents a highly optimized iteration of this scaffold, offering specific structural advantages for lead generation and optimization.

Causality in Structural Design
  • The Cyclopentylmethyl Substituent: Unlike simple N -methyl or N -ethyl groups, the cyclopentylmethyl moiety provides significant steric bulk and lipophilicity. This allows the building block to anchor deeply into hydrophobic sub-pockets of target proteins, enhancing binding affinity through favorable van der Waals interactions. Furthermore, the bulky cycloalkyl group sterically shields the piperidine nitrogen, reducing susceptibility to rapid cytochrome P450-mediated N -dealkylation, thereby improving the metabolic stability of the resulting drug candidate.

  • The C4-Primary Amine: The primary amine serves as a versatile nucleophilic handle, allowing for rapid diversification via amide coupling, reductive amination, or Nucleophilic Aromatic Substitution (SNAr).

  • The Dihydrochloride Salt Form: The free base of this compound (exact mass 182.19 Da) is an oil that is prone to aerial oxidation and carbamate formation via reaction with atmospheric CO2​ . Supplying and storing the compound as a dihydrochloride salt[3] ensures long-term bench stability, precise stoichiometric weighing, and high aqueous solubility for biphasic reaction setups.

Synthetic Workflows and Target Applications

The versatility of 1-(Cyclopentylmethyl)piperidin-4-amine allows it to be routed into two primary synthetic pathways, depending on the electrophile used.

G A 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride B Free Base Generation (in situ neutralization) A->B C Amide Coupling (HATU, R-COOH, DIPEA) B->C Electrophile: Carboxylic Acid D SNAr Reaction (Ar-Cl, K2CO3, Heat) B->D Electrophile: Aryl Halide E Target: GPCR Ligands & Protease Inhibitors C->E F Target: Kinase Inhibitors & Viral Assembly Modulators D->F

Divergent synthetic workflows for 1-(Cyclopentylmethyl)piperidin-4-amine in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that process controls are built directly into the workflow to guarantee high-fidelity library synthesis[2].

Protocol A: HATU-Mediated Amide Coupling

This method is ideal for synthesizing targeted GPCR ligands. HATU is selected over EDC/HOBt due to its superior efficiency with sterically hindered carboxylic acids.

Causality of Reagent Stoichiometry: Because the building block is a dihydrochloride salt, exactly 2.0 equivalents of base are consumed merely to liberate the free reactive amines. Therefore, a minimum of 4.0 equivalents of N,N -Diisopropylethylamine (DIPEA) is required to ensure the reaction medium remains sufficiently basic to drive the coupling.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (4.0 eq) dropwise. Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Amine Addition: Add 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (1.1 eq) in one portion.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. The complete consumption of the free amine ( m/z 183.2 [M+H]+ ) and the appearance of the product mass confirms successful conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (crucial for partitioning residual DMF into the aqueous phase), followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is frequently used to build heteroaryl-aminopiperidine scaffolds, which are prominent in kinase inhibitors and viral assembly modulators (such as those targeting Hepatitis C)[1].

Causality of Conditions: The primary amine at C4 is a strong nucleophile, but the reaction requires elevated temperatures (90–110 °C) to overcome the activation energy barrier of substituting deactivated or sterically hindered aryl chlorides. Potassium carbonate ( K2​CO3​ ) is used as a heterogeneous base to sponge the generated HCl without participating in unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (1.2 eq) and finely powdered anhydrous K2​CO3​ (3.0 eq) in anhydrous DMSO (0.2 M).

  • Electrophile Addition: Add the target heteroaryl chloride (1.0 eq).

  • Heating: Equip the flask with a reflux condenser and heat to 90 °C in an oil bath for 16 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The primary amine starting material will appear as a dark purple/pink spot, whereas the secondary amine product will show a distinct shift in Rf​ and typically stain faint yellow or brown.

  • Workup: Cool to room temperature and pour the mixture into ice water to precipitate the product. If the product does not precipitate, extract with DCM, wash extensively with water to remove DMSO, dry over MgSO4​ , and concentrate in vacuo.

Quantitative Data Summary

The table below summarizes the optimized stoichiometric and physicochemical parameters for utilizing 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride across both synthetic pathways.

ParameterProtocol A: Amide CouplingProtocol B: SNAr Reaction
Electrophile Carboxylic Acid (1.0 eq)Heteroaryl Chloride (1.0 eq)
Amine Equivalents 1.1 eq (Dihydrochloride salt)1.2 eq (Dihydrochloride salt)
Base Requirement DIPEA (4.0 eq) K2​CO3​ (3.0 eq)
Preferred Solvent DMF or DCMDMSO or DMF
Reaction Temperature Room Temperature (20–25 °C)90–110 °C
Typical Reaction Time 2 – 4 hours12 – 24 hours
In-Process Control LC-MS (monitor m/z 183.2)TLC (Ninhydrin stain) / LC-MS
Expected Yield Range 75% – 90%60% – 85%

References

  • Rolt, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431-9443. Available at:[Link]

  • Bryan, M. C., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science, 15(9), 503-511. Available at:[Link]

Sources

Method

In Vivo Dosing and Pharmacokinetic Evaluation Protocols for 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride in Murine Models

Executive Summary & Scientific Rationale 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6) is a highly versatile, low-molecular-weight building block frequently utilized in the synthesis of neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6) is a highly versatile, low-molecular-weight building block frequently utilized in the synthesis of neuroactive compounds, particularly those targeting G-protein coupled receptors (GPCRs)[1]. Featuring a lipophilic cyclopentylmethyl moiety paired with a hydrophilic basic piperidin-4-amine core, derivatives of this compound often exhibit complex absorption, distribution, metabolism, and excretion (ADME) profiles.

As a Senior Application Scientist, it is critical to recognize that while the dihydrochloride salt form ensures excellent aqueous solubility, it introduces specific physiological challenges in vivo. Unbuffered administration can lead to severe injection-site necrosis or gastric mucosal damage, which artificially skews both toxicity readouts and pharmacokinetic (PK) absorption kinetics[2]. This application note provides a self-validating, step-by-step methodology for establishing the Maximum Tolerated Dose (MTD) and evaluating the PK profile of this compound in mice, ensuring high data integrity and strict adherence to regulatory guidelines.

Section 1: Formulation and Vehicle Selection

The Causality of Formulation: Dihydrochloride salts dissolve readily in water, but the resulting solution is highly acidic (often pH < 3.0). Administering this directly via intravenous (IV) injection causes immediate phlebitis and hemolysis. For oral (PO) gavage, high acidity damages the gastrointestinal lining, altering the absorption rate and leading to false-positive toxicity signals. Therefore, strict buffering is non-negotiable.

Step-by-Step Formulation Protocol
  • Weighing: Accurately weigh the required mass of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride into a sterile glass vial.

  • Primary Dissolution: Dissolve the compound in 90% v/v sterile Water for Injection (WFI) or 0.9% physiological saline. Vortex until visually clear.

  • pH Titration (Critical Step): Add 10% v/v of 10X Phosphate Buffered Saline (PBS) or titrate dropwise with 0.1 M NaOH while monitoring with a micro-pH probe. The target pH must be between 7.2 and 7.4 .

  • Sterilization: Pass the final formulated solution through a 0.22 µm PTFE syringe filter into a sterile, endotoxin-free dosing vial.

Table 1: Standard Formulation Matrix for Murine Dosing
Route of AdministrationRecommended VehicleMax Dosing Volume (Mouse)Causality / Notes
Intravenous (IV) 0.9% Saline + PBS Buffer (pH 7.4)5 mL/kg (approx. 100 µL for 20g mouse)Prevents hemolysis; ensures immediate systemic distribution without precipitation.
Oral Gavage (PO) WFI + PBS Buffer (pH 7.4)10 mL/kg (approx. 200 µL for 20g mouse)Neutral pH prevents gastric ulceration; larger volume ensures consistent GI transit.

Section 2: Maximum Tolerated Dose (MTD) Determination

The Causality of MTD Testing: Before conducting a PK study, you must ensure the administered dose does not induce acute toxicity. Toxic doses can cause organ failure (e.g., hepatotoxicity), which artificially halts metabolic clearance and invalidates the PK data[2]. We employ the Up-and-Down Procedure (UDP) per OECD Test Guideline 425[3]. This sequential dosing strategy minimizes animal usage while providing a statistically robust estimation of the LD50 and MTD[3].

Protocol I: OECD 425 Up-and-Down Procedure
  • Animal Preparation: Fast female nulliparous mice (e.g., C57BL/6 or CD-1, 8-10 weeks old) for 3–4 hours prior to dosing to ensure consistent gastric emptying[3].

  • Initial Dosing: Administer a single starting dose (e.g., 175 mg/kg PO) to a single animal based on the buffered formulation[3].

  • Observation Window: Monitor the animal continuously for the first 4 hours for clinical signs of distress (tremors, piloerection, altered gait, respiratory depression), and daily thereafter for 14 days[3].

  • Sequential Adjustment:

    • If the animal survives the first 48 hours without severe toxicity, dose the next animal at a higher step (e.g., 550 mg/kg)[3].

    • If the animal exhibits severe toxicity or mortality, dose the next animal at a lower step (e.g., 55 mg/kg)[3].

  • MTD Establishment: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or >20% body weight loss over the 14-day period.

Section 3: Pharmacokinetic (PK) Profiling

The Causality of Serial Bleeding: Traditional PK studies rely on terminal cardiac punctures, requiring 18–36 mice per compound and introducing massive inter-subject variability (since each time point comes from a different mouse)[4]. By utilizing a serial submandibular bleeding protocol , we can collect up to six time points from a single mouse, drastically reducing animal usage and generating a highly accurate, subject-specific concentration-time curve[4].

Protocol II: In Vivo Dosing and Serial Bleeding
  • Cohort Assignment: Divide mice into two cohorts (n=4 per cohort): IV administration (e.g., 2 mg/kg via lateral tail vein) and PO administration (e.g., 10 mg/kg via oral gavage)[5].

  • Serial Sampling: At designated early time points (e.g., 5, 15, 30, 60 minutes), restrain the mouse and puncture the submandibular vein with a 4mm lancet[4]. Collect exactly 20–30 µL of blood into K2EDTA-coated capillary tubes[4].

  • Terminal Sampling: For the final time points (120, 240, 360 minutes), anesthetize the mouse using isoflurane and perform a terminal cardiac puncture to collect the remaining blood volume[4].

  • Plasma Isolation: Centrifuge the K2EDTA tubes at 2,000 × g for 10 minutes at 4°C. Carefully aspirate the plasma supernatant, transfer to pre-chilled microcentrifuge tubes, and immediately snap-freeze on dry ice. Store at -80°C until bioanalysis.

Table 2: Recommended Serial PK Sampling Schedule
Time PointIV Cohort (n=4)PO Cohort (n=4)Blood VolumeCollection Method
5 min YesNo20 µLSubmandibular Vein
15 min YesYes20 µLSubmandibular Vein
30 min YesYes20 µLSubmandibular Vein
1 hr YesYes20 µLSubmandibular Vein
2 hr YesYes20 µLSubmandibular Vein
4 hr YesYes20 µLSubmandibular Vein
6 hr YesYes>500 µLTerminal Cardiac Puncture

Section 4: Bioanalytical Quantification (LC-MS/MS)

The Causality of Sample Preparation: Mouse plasma is rich in proteins that will irreversibly clog High-Performance Liquid Chromatography (HPLC) columns and cause severe ion suppression in the mass spectrometer. Because 1-(Cyclopentylmethyl)piperidin-4-amine is a small, polar molecule, simple protein precipitation using cold organic solvents is the most effective extraction method. All procedures must align with the FDA Guidance for Industry on Bioanalytical Method Validation[6].

Protocol III: Plasma Extraction and LC-MS/MS
  • Spiking: Thaw plasma samples on ice. Transfer 10 µL of plasma to a 96-well plate. Add 5 µL of an internal standard (IS) working solution (e.g., a deuterated piperidine analog) to correct for extraction losses[7].

  • Protein Precipitation: Add 30 µL of ice-cold acetonitrile (ACN) to each well[7]. The 3:1 organic-to-aqueous ratio forces plasma proteins to denature and precipitate.

  • Separation: Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial. Inject 5 µL into an LC-MS/MS system (e.g., AB Sciex API4000) operating in Multiple Reaction Monitoring (MRM) positive ion mode[5].

  • Data Processing: Calculate PK parameters (AUC, t1/2, Cmax, Tmax, and absolute bioavailability %F) using non-compartmental analysis software[8].

Experimental Workflows

G cluster_MTD Phase 1: Toxicity (OECD 425) cluster_PK Phase 2: Pharmacokinetics Start 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride Form Formulation & Buffering (Adjust to pH 7.2-7.4) Start->Form MTD Up-and-Down Dosing (Start: 175 mg/kg) Form->MTD IV Intravenous (IV) Dosing (e.g., 2 mg/kg) Form->IV PO Oral (PO) Gavage (e.g., 10 mg/kg) Form->PO Obs 14-Day Observation (Clinical Signs, Weight) MTD->Obs Obs->IV Determine Safe Dose Obs->PO Sample Serial Blood Sampling (Submandibular/Cardiac) IV->Sample PO->Sample Analysis LC-MS/MS Bioanalysis (FDA Guidelines) Sample->Analysis PK_Params Calculate PK Parameters (AUC, t1/2, Cmax, F%) Analysis->PK_Params

Figure 1: Self-validating workflow from formulation through MTD determination and PK profiling.

G Plasma Mouse Plasma (10-30 µL) Spike Add Internal Standard (Deuterated Analog) Plasma->Spike Precip Protein Precipitation (3x Vol Acetonitrile) Spike->Precip Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge Supernatant Extract Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Injection (MRM Mode) Supernatant->LCMS

Figure 2: Bioanalytical extraction and protein precipitation workflow for LC-MS/MS quantification.

References

  • National Institutes of Health (NIH) / PMC. "Murine Pharmacokinetic Studies". Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry May 2018". Available at:[Link]

  • Bienta. "Pharmacokinetics Studies in Mice or Rats". Available at:[Link]

  • National Institutes of Health (NIH) / NTP. "OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Pharmacokinetics of Panaxynol in Mice". Available at:[Link]

  • MDPI. "Novel Approaches to Monitor Pharmacokinetics and Metabolism of Gemcitabine-Ibandronate Conjugate in Mice and Dogs". Available at:[Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride using a Validated LC-MS/MS Method

Abstract This application note presents a detailed, robust, and high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(Cyclopentylmethyl)piperidin-4-amine di...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. This compound, featuring a piperidine moiety, is representative of a class of molecules with significant interest in pharmaceutical development. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for accurate quantification in complex matrices such as plasma. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar analyte, coupled with electrospray ionization (ESI) tandem mass spectrometry for selective and sensitive detection. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological robustness and data integrity, in alignment with regulatory expectations for bioanalytical method validation.

Introduction: The Analytical Challenge of Polar Amines

1-(Cyclopentylmethyl)piperidin-4-amine is a primary amine with a piperidine core, a common structural motif in many pharmaceutical compounds.[1] The dihydrochloride salt form enhances its solubility in aqueous media, but also underscores its polar and hydrophilic nature. The accurate quantification of such molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies during drug development.[2]

Traditional reversed-phase liquid chromatography (RP-LC) often provides insufficient retention for highly polar compounds like the target analyte, leading to elution near the solvent front and potential matrix interference.[3] To overcome this challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thus achieving excellent retention and separation.[4][6] This approach not only improves chromatographic performance but also enhances sensitivity in mass spectrometry due to the high organic content of the mobile phase facilitating efficient desolvation and ionization in the ESI source.[6]

This document provides a step-by-step protocol for a validated LC-MS/MS assay, designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of 1-(Cyclopentylmethyl)piperidin-4-amine.

Experimental Design & Rationale

Analyte & Internal Standard
  • Analyte: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog, such as 1-(Cyclopentylmethyl)piperidin-4-amine-d4, is highly recommended to compensate for variations in sample preparation and matrix effects.[7] If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used after thorough validation.

Sample Preparation: Protein Precipitation

For the analysis of drugs in plasma, a simple and effective protein precipitation method is employed to remove high molecular weight interferences.[2][7] Ice-cold acetonitrile is an efficient precipitating agent and is compatible with the HILIC mobile phase.[2]

Chromatographic Separation: HILIC

A HILIC stationary phase is chosen to ensure adequate retention of the polar analyte. The mobile phase consists of a high percentage of acetonitrile with an aqueous component containing a volatile buffer like ammonium formate, which is compatible with mass spectrometry.[4][5] A gradient elution will be used to ensure a sharp peak shape and efficient elution.

Mass Spectrometric Detection: MRM

A tandem mass spectrometer, such as a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode, will be used for detection.[8] This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. Positive ion electrospray ionization (ESI+) is selected due to the basic nature of the amine functional groups, which are readily protonated.[1]

Detailed Protocols

Materials and Reagents
  • 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride reference standard

  • 1-(Cyclopentylmethyl)piperidin-4-amine-d4 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Preparation of Standards and Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • To each tube, add 50 µL of the appropriate matrix (plasma, blank matrix for standards and QCs).

  • Spike with 10 µL of the appropriate working standard solution (or blank solvent for blanks).

  • Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject into the LC-MS/MS system.

LC-MS/MS System and Conditions

Liquid Chromatography

Parameter Condition
LC System High-performance liquid chromatography system
Column HILIC Column (e.g., Silica, Amide phase), 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 3 minutes, hold for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry

Parameter Condition
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical) To be determined by infusing the analyte and internal standard into the mass spectrometer.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 197.2 112.1 20

| Internal Standard | 201.2 | 116.1 | 20 |

Note: The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are hypothetical and should be optimized based on experimental fragmentation patterns. The fragmentation is likely to occur at the bond between the cyclopentylmethyl group and the piperidine nitrogen or through ring opening of the piperidine.[1][9]

System Suitability and Method Validation

System Suitability Testing (SST)

Before each analytical run, a system suitability test must be performed to ensure the LC-MS/MS system is operating correctly.[10][11] This involves multiple injections (n=5) of a mid-level QC sample. Acceptance criteria should be established for:

  • Peak Area Reproducibility: Relative Standard Deviation (RSD) ≤ 15%

  • Retention Time Reproducibility: RSD ≤ 5%

  • Peak Shape: Tailing factor between 0.8 and 1.5

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines such as those from the FDA or EMA.[12][13][14] Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The relationship between concentration and instrument response.A calibration curve with at least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the true value and the reproducibility of measurements.For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should be ≤ 15%. For the Lower Limit of Quantification (LLOQ), these should be within ±20% and ≤ 20%, respectively.
Recovery The efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Data Presentation and Visualization

Quantitative Performance (Illustrative)

Table 1: Calibration Curve for 1-(Cyclopentylmethyl)piperidin-4-amine

Concentration (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
1 1,520 150,100 0.0101
5 7,650 151,200 0.0506
10 15,300 150,500 0.1017
50 75,800 149,900 0.5057
100 151,000 150,300 1.0047

| 500 | 755,000 | 150,800 | 5.0066 |

Table 2: Accuracy and Precision of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LLOQ 1 0.95 95.0 8.2
Low 3 2.90 96.7 6.5
Medium 75 78.5 104.7 4.1

| High | 400 | 390.2 | 97.6 | 3.5 |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) spike Spike with Analyte & IS sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject hilic HILIC Separation inject->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm integrate Peak Integration mrm->integrate curve Calibration Curve Generation integrate->curve quantify Quantification of Unknowns curve->quantify

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Analyte Fragmentation Pathway (Hypothetical)

G cluster_0 cluster_1 cluster_2 precursor [M+H]⁺ m/z 197.2 collision Collision-Induced Dissociation (CID) precursor->collision product [C7H14N]⁺ m/z 112.1 (Piperidine Ring Fragment) collision->product Neutral Loss of Cyclopentylmethane

Caption: Proposed fragmentation of 1-(Cyclopentylmethyl)piperidin-4-amine.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. The use of HILIC provides excellent retention for this polar compound, while tandem mass spectrometry ensures high selectivity and sensitivity. The described workflow, from sample preparation to data analysis, is suitable for regulated bioanalysis and can be adapted for other similar polar amines. Adherence to system suitability and comprehensive method validation is critical to ensure the generation of high-quality, reliable, and reproducible data in drug development and research settings.

References

  • Vertex AI Search. Hydrophilic Interaction Liquid Chromatography.
  • Vertex AI Search. Hydrophilic Interaction Liquid Chromatography.
  • Pergande, P., & Carchon, H. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatographic Science, 55(5), 491-503.
  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (2004).
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • BenchChem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • ZefSci. The Importance of System Suitability for LC-MS/MS. (2026).
  • AACC. Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. (2018).
  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025).
  • BenchChem. A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using its Deuterated Analog.
  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. (2024).
  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. (2016).

Sources

Method

GPCR screening assays using 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

An in-depth guide to the functional and binding characterization of novel chemical entities at G-Protein Coupled Receptors. Introduction: The Challenge of Orphan Ligands in GPCR Drug Discovery G-Protein Coupled Receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functional and binding characterization of novel chemical entities at G-Protein Coupled Receptors.

Introduction: The Challenge of Orphan Ligands in GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them the target of approximately one-third of all currently marketed drugs[1][2][3]. These receptors are integral to a vast array of physiological processes, from sensory perception to complex neurotransmission, by transducing extracellular signals into intracellular responses[4][5]. The process of drug discovery often involves screening large libraries of chemical compounds to identify novel ligands that can modulate GPCR activity.

A significant challenge arises with novel chemical entities whose biological targets are unknown. This application note focuses on such a scenario, using 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride as a model compound. This molecule features a piperidine scaffold, a common structural motif in many pharmaceuticals and known GPCR ligands[6][7]. Its structural properties suggest a high probability of interaction with one or more GPCRs.

This document, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded guide for researchers to systematically screen and characterize this compound. The goal is to identify its GPCR target(s), elucidate its mechanism of action (e.g., agonist, antagonist), and determine its potency and affinity. This "reverse pharmacology" approach, starting with a compound to find its receptor, is a cornerstone of modern drug discovery, particularly for de-orphanizing receptors or identifying new uses for novel chemical matter[8][9].

Compound Profile: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride
  • Structure: A piperidine ring substituted at the nitrogen with a cyclopentylmethyl group and at the 4-position with a methanamine group.

  • Chemical Class: Substituted piperidine, aliphatic amine.

  • Rationale for Screening: Piperidine derivatives are a privileged scaffold in medicinal chemistry with a high prevalence in centrally-acting and other GPCR-targeted drugs[6][10]. The presence of a basic amine and a flexible, lipophilic substituent makes it a strong candidate for interaction with the binding pockets of GPCRs.

  • Handling: The dihydrochloride salt is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) is required[11].

Strategic Overview: A Multi-Assay Screening Cascade

The core principle of identifying a target for an unknown compound is to employ a tiered screening approach. This begins with broad, high-throughput primary assays to identify potential "hits" and progresses to more specific, lower-throughput secondary assays for confirmation and detailed characterization.

This workflow is designed to be both efficient and rigorous, ensuring that initial hits are validated through orthogonal methods to eliminate false positives and build a comprehensive pharmacological profile.

G cluster_0 Phase 1: Primary Screening (Hit Identification) cluster_1 Phase 2: Secondary Screening (Hit Confirmation & Characterization) cluster_2 Phase 3: Lead Characterization Compound 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride Assay_Panel Broad GPCR Assay Panel (HEK293/CHO Cells) Compound->Assay_Panel Ca_Assay Calcium Mobilization (Gq Pathway) Assay_Panel->Ca_Assay cAMP_Assay cAMP Accumulation (Gs/Gi Pathways) Assay_Panel->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment (G-Protein Independent) Assay_Panel->Arrestin_Assay Hit_Ident Hit Identification (Active Receptors) Ca_Assay->Hit_Ident cAMP_Assay->Hit_Ident Arrestin_Assay->Hit_Ident Dose_Response Dose-Response Analysis (Potency: EC50/IC50) Hit_Ident->Dose_Response Confirmed Hits Binding_Assay Radioligand Binding (Affinity: Ki) Dose_Response->Binding_Assay Selectivity Selectivity Profiling (Against Related GPCRs) Binding_Assay->Selectivity Lead_Char Validated Lead Compound (Known Target and Potency) Selectivity->Lead_Char

Caption: High-level workflow for GPCR target identification and characterization.

Part 1: Primary Screening Assays for Hit Identification

For a novel compound with an unknown target, primary screening must cast a wide net. The chosen assays cover the major GPCR signaling paradigms: Gq, Gs/Gi, and G-protein independent β-arrestin recruitment. This ensures that a potential interaction is not missed due to assumptions about its signaling pathway, a crucial consideration for orphan ligands[1][12].

Calcium Mobilization Assay (Gq Pathway)

Scientific Principle: GPCRs coupled to the Gαq subunit activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm[13]. This transient increase in intracellular Ca2+ is a direct measure of Gq-coupled receptor activation. We measure this using a calcium-sensitive fluorescent dye.[14][15][16]

G Ligand Compound GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gαq/βγ GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Cytosol Cytosolic Ca2+ (Increase) ER->Ca_Cytosol Releases Ca2+ FluoDye Fluorescent Dye (Fluo-4 AM) Ca_Cytosol->FluoDye Binds Signal Fluorescence Increase FluoDye->Signal

Caption: Signaling cascade for a Gq-coupled GPCR leading to calcium mobilization.

Detailed Protocol: Calcium Mobilization

This protocol is adapted for a 96-well plate format using a microplate reader with a fluorescent imaging system (e.g., FlexStation® 3)[14][15].

  • Cell Culture:

    • Rationale: Use a host cell line (e.g., HEK293, CHO) with low endogenous receptor expression, stably transfected with the human GPCR of interest. This ensures the observed signal is specific to the target receptor.

    • Protocol: Seed cells expressing the target GPCR into black-walled, clear-bottom 96-well plates at a density that achieves 90-100% confluency on the day of the assay. Incubate overnight (37°C, 5% CO2).[14]

  • Dye Loading:

    • Rationale: A fluorescent calcium indicator (e.g., Fluo-4 AM, Calcium-5) is loaded into the cells. The "AM" ester group makes the dye membrane-permeable. Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive dye in the cytoplasm.

    • Protocol:

      • Prepare a loading buffer containing the fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

      • Critical Step: Add probenecid (typically 2.5 mM) to the loading buffer. Probenecid is an inhibitor of organic anion transporters and is essential for preventing the cells from pumping the dye back out, thereby improving signal retention.[14]

      • Remove growth media from the cell plate and add 100 µL of the dye loading buffer to each well.

      • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Preparation & Addition:

    • Rationale: The test compound is prepared at a concentration higher than the final desired concentration to account for dilution upon addition.

    • Protocol:

      • Prepare a 10 mM stock of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride in DMSO.

      • In a separate "compound plate," perform serial dilutions in assay buffer (HBSS with HEPES) to achieve 5x the final desired screening concentrations. For a primary screen, a single high concentration (e.g., 10 µM final) is often used.

      • Include a known agonist for the receptor as a positive control and assay buffer with 0.1% DMSO as a vehicle (negative) control.

  • Data Acquisition:

    • Rationale: A fluorescence plate reader measures the baseline fluorescence before adding the compound and then kinetically reads the change in fluorescence over time after addition.

    • Protocol:

      • Place both the cell plate and the compound plate into the plate reader.

      • Set the instrument to add 25 µL from the compound plate to the cell plate (final volume 125 µL).

      • Measure fluorescence (Excitation: ~488 nm, Emission: ~525 nm) for 10-20 seconds to establish a baseline, followed by 2-3 minutes of kinetic reading immediately after compound addition.[15]

cAMP Accumulation Assay (Gs/Gi Pathways)

Scientific Principle: GPCRs coupling to Gαs stimulate the enzyme adenylyl cyclase (AC), increasing intracellular cyclic adenosine monophosphate (cAMP). Conversely, GPCRs coupling to Gαi inhibit adenylyl cyclase, leading to a decrease in cAMP levels[5][17]. The level of cAMP, a critical second messenger, can be measured using various methods, most commonly competitive immunoassays employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[17][18]

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway Ligand_s Compound (Agonist) GPCR_s Gs-Coupled GPCR Ligand_s->GPCR_s Gs Gαs/βγ GPCR_s->Gs AC_s Adenylyl Cyclase Gs->AC_s Stimulates ATP_s ATP AC_s->ATP_s Converts cAMP_s cAMP ↑ ATP_s->cAMP_s Ligand_i Compound (Agonist) GPCR_i Gi-Coupled GPCR Ligand_i->GPCR_i Gi Gαi/βγ GPCR_i->Gi AC_i Adenylyl Cyclase Gi->AC_i Inhibits ATP_i ATP AC_i->ATP_i Converts cAMP_i cAMP ↓ ATP_i->cAMP_i Forskolin Forskolin Forskolin->AC_i Stimulates

Caption: Opposing regulation of cAMP by Gs- and Gi-coupled GPCRs.

Detailed Protocol: HTRF-Based cAMP Assay

This protocol is based on a competitive immunoassay format (e.g., Cisbio HTRF cAMP kit)[17].

  • Cell Culture & Stimulation:

    • Protocol: Seed GPCR-expressing cells into a 384-well low-volume plate and incubate overnight.

    • Remove media and replace with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Rationale: PDEs degrade cAMP. Inhibiting them is crucial to allow cAMP to accumulate to detectable levels.

  • Compound Addition:

    • For Gs-coupled receptors: Add the test compound directly to the cells and incubate for 30 minutes at room temperature.

    • For Gi-coupled receptors (Critical Step): The goal is to measure a decrease from a stimulated level. Therefore, co-stimulate the cells with the test compound and a known adenylyl cyclase activator, such as Forskolin. The test compound's inhibitory effect will be seen as a reduction in the Forskolin-induced cAMP signal.[17]

  • Cell Lysis and Detection:

    • Rationale: The HTRF assay relies on a competitive binding format. Cell-produced cAMP competes with a labeled cAMP analog (d2) for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). High cellular cAMP leads to low FRET signal, and vice versa.

    • Protocol:

      • Add the HTRF detection reagents directly to the wells. This typically includes the anti-cAMP-Cryptate antibody and the d2-labeled cAMP, premixed in a lysis buffer.

      • Incubate for 60 minutes at room temperature to allow the reaction to reach equilibrium.

  • Data Acquisition:

    • Protocol: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of these two signals is calculated and is inversely proportional to the concentration of cAMP in the well.

β-Arrestin Recruitment Assay

Scientific Principle: Upon activation by a ligand, most GPCRs are phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor's C-terminus. This interaction is a key step in receptor desensitization and internalization, but also initiates a separate, G-protein-independent signaling cascade[1][13]. This recruitment event can be used as a universal readout of receptor activation, regardless of G-protein coupling preference, making it ideal for screening orphan GPCRs.[12][19]

G Ligand Compound GPCR Activated GPCR Ligand->GPCR Binds & Activates GRK GRK GPCR->GRK Recruits GPCR_P Phosphorylated GPCR GPCR->GPCR_P GRK->GPCR Phosphorylates Arrestin β-Arrestin-Reporter GPCR_P->Arrestin Recruits Complex GPCR-Arrestin Complex Signal Reporter Signal (e.g., Luminescence) Complex->Signal Generates

Caption: General mechanism of ligand-induced β-arrestin recruitment to a GPCR.

Detailed Protocol: Enzyme Fragment Complementation (EFC) Assay

This protocol uses a technology like the PathHunter® assay (DiscoverX).

  • Assay Principle:

    • Rationale: This assay uses enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger, complementing enzyme acceptor (EA). When the compound induces β-arrestin recruitment to the receptor, the two enzyme fragments are brought into proximity, forcing their complementation and forming an active enzyme that generates a chemiluminescent signal.[20]

  • Cell Culture:

    • Protocol: Use a cell line engineered to co-express the ProLink-tagged GPCR and the EA-tagged β-arrestin. Plate cells in white, solid-bottom 384-well plates and incubate overnight.

  • Compound Addition:

    • Protocol: Add the test compound (e.g., 10 µM final concentration) or controls to the wells.

    • Incubate for 90-180 minutes at 37°C. The optimal incubation time can vary between receptors and should be determined empirically.

  • Signal Detection:

    • Protocol:

      • Allow the plate to equilibrate to room temperature.

      • Add the chemiluminescent detection reagents according to the manufacturer's protocol.

      • Incubate for 60 minutes in the dark at room temperature.

      • Read the plate on a standard luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

Part 2: Secondary Assays for Hit Confirmation and Characterization

Any receptor that shows significant activity in one or more primary screens is considered a "hit." The next phase is to confirm this activity and characterize the compound's pharmacological properties.

Dose-Response Analysis

Scientific Rationale: A primary screen with a single concentration only provides a yes/no answer. To understand the compound's potency , it must be tested across a range of concentrations. This allows for the calculation of the EC50 (the concentration that produces 50% of the maximal response) for an agonist, or the IC50 (the concentration that inhibits 50% of a response to a known agonist) for an antagonist.

Protocol:

  • Perform one of the primary functional assays described above (Calcium, cAMP, or β-Arrestin).

  • Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride, typically starting from 30 µM.

  • Plot the response (e.g., fluorescence, luminescence) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the EC50 or IC50 value.

Example Data Presentation: Dose-Response Analysis
ParameterCalcium Mobilization (Receptor X)cAMP Inhibition (Receptor Y)β-Arrestin (Receptor Z)
Mode of Action AgonistAgonistAgonist
EC50 (nM) 12545088
Emax (% of Control) 95%88%102%
Hill Slope 1.10.91.0
Z'-factor 0.780.810.85
Radioligand Binding Assay

Scientific Rationale: Functional assays measure a downstream cellular response, which can sometimes be triggered by off-target effects. A binding assay directly measures the interaction between the compound and the receptor protein. It is the gold standard for confirming a direct interaction and for determining the compound's affinity (Ki).[21][22][23] The most common format is a competitive binding assay, where the test compound competes with a known radioactive ligand ("radioligand") for binding to the receptor.[21][24]

Protocol: Competitive Radioligand Binding

  • Membrane Preparation:

    • Rationale: This assay is typically performed on cell membranes that are rich in the target receptor, prepared from the same engineered cell lines used in the functional assays.

    • Protocol: Grow large quantities of cells, harvest, and lyse them via homogenization in a hypotonic buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[24]

  • Assay Setup:

    • Protocol: In a 96-well plate, combine:

      • Cell membranes (e.g., 10-20 µg protein per well).

      • A fixed concentration of a suitable radioligand for the target receptor (typically at or near its Kd value).

      • A range of concentrations of the unlabeled test compound (1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride).

      • Controls:

        • Total Binding: Radioligand + membranes (no competitor).

        • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled ligand to saturate the receptors.[21][25]

  • Incubation & Filtration:

    • Protocol: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium[24].

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat (e.g., GF/C). This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Acquisition:

    • Protocol: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta).

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Example Data Presentation: Binding Affinity
Receptor TargetRadioligand UsedKd of Radioligand (nM)Compound IC50 (nM)Calculated Ki (nM)
Receptor Z[3H]-Dopamine2.521093
References
  • Recent progress in assays for GPCR drug discovery. (n.d.). Physiology. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020, October 5). Bio-protocol. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • cAMP-Glo™ Max Assay Technical Manual. (n.d.). Promega. [Link]

  • GloSensor™ cAMP Assay Protocol. (n.d.). Promega. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

  • G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. (n.d.). PMC. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011, May 16). ACS Publications. [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020, September 20). PMC. [Link]

  • Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase. (n.d.). PMC. [Link]

  • GPCR-radioligand binding assays. (n.d.). PubMed. [Link]

  • An update of novel screening methods for GPCR in drug discovery. (2012, September 15). PubMed. [Link]

  • Assay Orphan GPCRs in High Throughput with MultiScreen B-Arrestin Sensor Technology. (n.d.). Multispan, Inc. [Link]

  • Functional Assays for Identifying Ligands at Orphan G Protein-Coupled Receptors. (2011, December 4). Mary Ann Liebert, Inc., publishers. [Link]

  • G Protein-Coupled Receptors and their Signaling Pathways: Classical Therapeutical Targets Susceptible to Novel Therapeutic Concepts. (2025, August 5). ResearchGate. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PMC. [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20). AHA Journals. [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. (2014, December 23). King's College London. [Link]

  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. (n.d.). PMC. [Link]

  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. (2025, February 15). MDPI. [Link]

  • Unlocking Orphan GPCRs with an Innovative Forward Trafficking Approach. (n.d.). DiscoverX. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • GPCR-radioligand binding assays | Request PDF. (n.d.). ResearchGate. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (n.d.). Springer Nature Experiments. [Link]

  • Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022, July 30). YouTube. [Link]

  • Orphan G protein-coupled receptors: the ongoing search for a home. (n.d.). PMC. [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride. (n.d.). NextSDS. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. [Link]

  • piperidine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. (2022, November 15). PubMed - NIH. [Link]

  • EXPERT OPINION IN DRUG DISCOVERY 8(7): 811-820 (2013) doi: 10.1517/17460441.2013.794135. (n.d.). Repository of the Academy's Library. [Link]

  • Trends in GPCR drug discovery: new agents, targets and indications. (n.d.). PMC. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026, January 27). PMC. [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. (2024, September 15). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride during storage

Welcome to the Technical Support and Troubleshooting Center for 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6)[1]. This guide is engineered for researchers and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6)[1]. This guide is engineered for researchers and drug development professionals to ensure the chemical integrity of this critical building block from receipt to reaction.

Part 1: Mechanistic Overview of Amine Salt Stability

To effectively troubleshoot storage issues, it is critical to understand the causality behind the compound's physical behavior.

1-(Cyclopentylmethyl)piperidin-4-amine contains two highly reactive basic centers: a primary amine at the C4 position and a tertiary amine within the piperidine ring. In their free base form, the nitrogen lone pairs are highly susceptible to atmospheric oxygen, leading to rapid N-oxidation and oxidative deamination side reactions[2].

To prevent this, the compound is supplied as a dihydrochloride (2HCl) salt . Protonating both nitrogen atoms effectively "ties up" the lone pairs, rendering the molecule oxidatively stable[2]. However, this ionic stabilization introduces a secondary vulnerability: extreme hygroscopicity . Amine hydrochlorides possess crystal lattices that aggressively absorb atmospheric water[3]. If exposed to ambient humidity, the salt will absorb moisture until it dissolves in its own water of hydration—a process known as deliquescence. This moisture acts as a solvent micro-environment, allowing transient dissociation of the HCl, which exposes the amine lone pairs to oxygen and triggers the degradation cascade.

Part 2: Troubleshooting Guide & FAQs

Q1: My powder has turned into a sticky paste or a liquid. What happened, and can I save it?

A: Your compound has undergone deliquescence due to moisture exposure. The highly hygroscopic dihydrochloride salt has absorbed ambient humidity[3].

  • Causality: While the compound is chemically intact initially, the presence of water disrupts the crystal lattice and lowers the effective titer (you are now weighing water alongside your compound, ruining stoichiometric calculations).

  • Solution: Do not discard the batch immediately. Proceed to Protocol 1 below to desiccate and recover the salt.

Q2: The normally white powder has developed a yellow or brown tint over several months of storage. Is it still usable?

A: Coloration indicates trace oxidation .

  • Causality: Prolonged exposure to moisture causes localized pH shifts within the hydrated salt. This transiently shifts the equilibrium, releasing trace amounts of the free amine. The exposed nitrogen lone pairs then react with atmospheric oxygen to form N-oxides or colored polymeric degradation products[2].

  • Solution: A color change indicates a drop in purity. For sensitive downstream applications (e.g., precise amide couplings), the batch should be recrystallized. If the color is faint, it may still be viable, but an LC-MS or NMR check is mandatory before use.

Q3: My downstream amide coupling yields are suddenly inconsistent, despite using the same batch. Why?

A: You are likely experiencing a loss of titer due to invisible hydrate formation.

  • Causality: Before visible clumping occurs, the salt can absorb significant water weight. If you weigh out 100 mg of the hydrated salt, you may only be delivering 85 mg of the active amine, leading to an excess of your coupling partner and incomplete reactions.

  • Solution: Always store the compound in a desiccator and consider aliquoting (see Protocol 2 ).

Part 3: Degradation Triggers & Preventive Matrix

Degradation TriggerMechanistic ResultVisual SymptomPreventive Action
Atmospheric Moisture Hydrate formation / DeliquescenceClumping, sticky paste, or liquefactionStore in desiccator over Drierite or P2O5.
Oxygen Exposure N-oxidation of tertiary/primary amineYellowing or browning of white powderStore under Argon/Nitrogen atmosphere.
Thermal Stress Volatilization of HCl / Free-basingLoss of crystalline structure, amine odorStore at 2-8°C or -20°C for long term.

Part 4: Systems Diagram of Degradation & Intervention

G Start 1-(Cyclopentylmethyl)piperidin-4-amine 2HCl Moisture Atmospheric Moisture (H2O) Start->Moisture Exposure Deliquescence Hydrate Formation & Deliquescence Moisture->Deliquescence Absorption FreeBase Equilibrium Shift (Transient Free Amine) Deliquescence->FreeBase Local pH shift Oxidation N-Oxidation / Color Degradation FreeBase->Oxidation O2 Exposure Intervention Argon Storage & Desiccation Intervention->Moisture Blocks Intervention->FreeBase Prevents

Mechanistic pathway of amine hydrochloride degradation and intervention points.

Part 5: Standard Operating Protocols

To ensure a self-validating system of chemical integrity, implement the following workflows in your laboratory.

Protocol 1: Recovery of Moisture-Compromised Salt

If your compound has absorbed water but has not yet oxidized (remains white but sticky), use this protocol to restore its anhydrous state and correct the stoichiometry.

  • Transfer: Move the compromised, sticky salt to a pre-weighed round-bottom flask.

  • Dissolution: Dissolve the material in a minimal amount of anhydrous methanol.

  • Re-salting (Critical Step): Add 0.1 equivalents of 2M HCl in diethyl ether. Causality: This ensures that any transient free-base generated by the moisture is fully re-protonated back to the dihydrochloride state, restoring the exact 1:2 stoichiometry.

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) at a maximum bath temperature of 30°C to prevent thermal degradation.

  • Lyophilization: Freeze-dry the resulting semi-solid residue overnight under high vacuum to remove trace tightly-bound water. The result will be a free-flowing, anhydrous white powder.

Protocol 2: Inert Storage and Aliquoting (Schlenk/Glovebox)

To prevent degradation from ever occurring, the bulk material must be protected from freeze-thaw condensation cycles.

  • Inert Transfer: Upon receipt, immediately transfer the primary vendor vial into an inert atmosphere glovebox purged with Argon.

  • Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 50 mg or 100 mg aliquots). Causality: This prevents the bulk batch from being repeatedly exposed to ambient air every time a small amount is needed.

  • Sealing: Cap the vials tightly with PTFE-lined septa and wrap the exterior seal with Parafilm.

  • Storage: Store the aliquots in a secondary sealed container filled with indicating silica gel at -20°C.

  • Usage (Critical Step): When retrieving an aliquot, allow the vial to equilibrate to room temperature for at least 30 minutes before opening . Causality: Opening a cold vial immediately causes ambient moisture in the lab air to condense directly onto the cold salt lattice, instantly initiating deliquescence.

References

  • 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.ChemScene.
  • Why are organic amines often more stable as the HCl salt than in the free base form?Reddit Chemistry Community.
  • Properties of Amines and their Hydrochloride Salt.ResearchGate.

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Properties of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

Welcome to the technical support center for 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges posed by the hygroscopic nature of this compound. As an amine dihydrochloride salt, this molecule has a strong affinity for atmospheric moisture, a property that can significantly impact experimental accuracy, compound stability, and overall results if not managed correctly.[1][2] This document provides field-proven insights and validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and behavior of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.

Q1: Why is this specific compound hygroscopic? A: The hygroscopicity of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride stems from its chemical structure. It is a dihydrochloride salt of a primary amine. Both the amine groups and the chloride ions can readily form hydrogen bonds with water molecules present in the atmosphere.[2][3] This inherent chemical affinity causes the solid powder to attract and absorb moisture, leading to physical and chemical changes.[4][5]

Q2: What are the visible signs of moisture absorption? A: The most common sign is a change in the physical state of the powder. A dry, free-flowing powder will begin to form clumps, eventually becoming caked or even appearing as a wet-looking solid.[6][7] In severe cases of moisture absorption, a process known as deliquescence can occur, where the substance absorbs so much moisture that it dissolves into a liquid solution.[1]

Q3: How does moisture absorption affect my experimental results? A: Moisture absorption can introduce significant errors and inconsistencies:

  • Inaccurate Weighing: The mass of the compound will continuously increase on an analytical balance as it absorbs moisture, making it impossible to obtain an accurate measurement.[8][9] This directly impacts the concentration of your solutions.

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity and stability of the active pharmaceutical ingredient (API).[4][5][10]

  • Altered Physical Properties: Moisture can change the crystal structure, dissolution rate, and bioavailability of the compound, which is particularly critical in drug development and formulation studies.[5][10]

Q4: What are the ideal storage conditions for this compound? A: To maintain its integrity, the compound must be stored in a tightly sealed, airtight container to minimize exposure to the atmosphere.[6][11] For optimal protection, it is highly recommended to store this container inside a desiccator containing an active desiccant, such as silica gel or calcium sulfate.[1] Storing in a controlled low-humidity environment or a dry box is also an excellent practice.

Q5: Can I dry the compound if it has already absorbed moisture? A: While it is technically possible to remove absorbed water, for example by gentle heating under vacuum, this is generally not recommended in a standard laboratory setting.[11] The required heating may risk thermal degradation of the compound, and without specialized equipment, the material will likely re-absorb moisture as it cools.[11] If the powder is significantly clumped or caked, it is a strong indicator of moisture contamination, and using a fresh, unopened lot is the most reliable way to ensure experimental accuracy.[7]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when working with 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.

Problem Probable Cause(s) Recommended Solution(s)
Unstable Balance Reading (Mass Continuously Increasing) The compound is actively absorbing atmospheric moisture during weighing.[8]Immediate Action: Use a weighing vessel with a lid (e.g., a weighing bottle) and keep it covered as much as possible.[8] Best Practice: Perform weighing operations inside a glovebox with a controlled inert atmosphere (e.g., nitrogen) or in a room with humidity controlled to below 40% RH.[9][12] Use the "Weighing by Difference" method outlined in the protocol below.
Powder is Clumped, Caked, or Not Free-Flowing The compound has absorbed a significant amount of moisture due to improper storage or repeated exposure to humid air.[7]For Non-Quantitative Applications: You may attempt to gently break up clumps with a dry spatula inside a glovebox or desiccator.[7] For Quantitative/Critical Applications: Do not use the material. Discard the affected batch and use a new, unopened container to ensure the highest purity and accuracy.[7] Review storage and handling procedures to prevent recurrence.
Inconsistent or Non-Reproducible Experimental Results This could be due to inaccurate concentrations from weighing errors or degradation of the compound caused by moisture.[4][10]Root Cause Analysis: First, validate your handling and weighing protocol. Ensure you are following the best practices for hygroscopic materials. Corrective Action: Prepare a fresh stock solution from a new, unopened vial of the compound using the detailed weighing protocol. Aliquoting the compound into smaller, single-use vials upon first opening can prevent moisture contamination of the bulk supply.[7]
Part 3: Detailed Experimental Protocol
Protocol: Accurate Weighing of Hygroscopic 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride by Difference

This protocol minimizes atmospheric exposure and is the gold standard for accurately weighing hygroscopic or volatile substances.[9]

Materials:

  • Analytical balance (4-5 decimal places)

  • Weighing bottle with a ground-glass stopper or a vial with a screw cap

  • Spatula

  • Forceps or tweezers

  • Nitrile gloves

  • Volumetric flask for solution preparation

  • Anhydrous solvent (if required)

Procedure:

  • Preparation: Ensure all glassware, including the weighing bottle and volumetric flask, is clean and completely dry. Wear gloves throughout the procedure to prevent transferring moisture and oils to the weighing vessels.[8][13][14]

  • Container Pre-Weighing:

    • Place the closed weighing bottle (containing an approximate amount of the compound, more than you need) on the analytical balance pan using forceps.

    • Allow the reading to stabilize for 30-60 seconds.

    • Record the initial mass (Mass 1) to the highest precision possible.

  • Sample Transfer:

    • Remove the weighing bottle from the balance.

    • Working quickly and efficiently, hold the weighing bottle over the mouth of your volumetric flask and carefully tap the bottle or use a clean, dry spatula to transfer a portion of the powder into the flask. Crucially, do not tare the balance after this step.

    • Immediately and securely close the weighing bottle.[6][7] This minimizes the time the bulk material is exposed to the atmosphere.

  • Container Post-Weighing:

    • Place the closed weighing bottle back onto the same analytical balance pan using forceps.

    • Allow the reading to stabilize.

    • Record the final mass (Mass 2).

  • Calculate Sample Mass: The exact mass of the powder transferred is the difference between the initial and final measurements.

    • Mass of Sample = Mass 1 - Mass 2

  • Solution Preparation: Immediately proceed with dissolving the weighed powder in the volumetric flask by adding your chosen solvent.[7] Ensure the flask is stoppered and mixed thoroughly to achieve complete dissolution.

Rationale for this Method: By measuring the weight of the container before and after transfer, you are measuring only the mass of the solid that has been delivered, irrespective of any moisture it may have absorbed during the brief transfer period. This self-validating system ensures high accuracy for preparing solutions of known concentrations.

Part 4: Visual Workflow
Decision-Making Workflow for Handling the Compound

This diagram outlines the logical steps and decisions from receiving the compound to its use in an experiment, ensuring material integrity is maintained.

G cluster_storage Storage & Initial Handling cluster_prep Experimental Preparation receive Receive or Retrieve Compound Container inspect Visually Inspect Powder Is it free-flowing? receive->inspect good_to_go Proceed to Weighing (Use Hygroscopic Protocol) inspect->good_to_go  Yes   clumped Powder is Clumped or Caked (Moisture Contamination) inspect->clumped  No   critical_app Is the application quantitative or critical? clumped->critical_app non_critical Use with caution for non-critical work only. Break up clumps in dry env. critical_app->non_critical  No   discard Do Not Use. Procure fresh material. critical_app->discard  Yes   review Review Storage & Handling Procedures discard->review

Caption: Decision workflow for handling hygroscopic compounds.

References
  • GenFollower. (2026, January 30).
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • CORECHEM Inc. (2024, January 19).
  • NextSDS. (n.d.). [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride.
  • Coring Tech. (2025, December 5).
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • S-Club1 Science. (2014, March 5). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances.
  • Pharma Excipients. (2022, June 28).
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Labcompare.com. (2023, April 14).
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Taylor & Francis. (2022, June 21).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Lab Manager. (2025, January 3). Analytical Balances and Proper Weighing Practices.
  • ACS Publications. (n.d.). Quantification of the Effect of Humidity on the Gas/Mineral Oxide and Gas/Salt Adsorption of Organic Compounds. Environmental Science & Technology.

Sources

Troubleshooting

Purification methods to remove impurities from 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

Welcome to the technical support center for the purification of piperidine derivatives. This guide provides in-depth troubleshooting advice and detailed protocols specifically for challenges encountered during the purifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperidine derivatives. This guide provides in-depth troubleshooting advice and detailed protocols specifically for challenges encountered during the purification of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.

Question 1: What are the most probable impurities in my crude product after synthesis?

Answer: A successful purification strategy begins with understanding the potential impurities. For a typical synthesis of this compound via reductive amination of 4-aminopiperidine with cyclopentanecarboxaldehyde, you should anticipate the following:

  • Unreacted Starting Materials: Residual 4-aminopiperidine or cyclopentanecarboxaldehyde.

  • Reaction Intermediates: The intermediate imine formed before the reduction step.

  • Over-alkylation Byproducts: Dialkylation of the primary amine, though less common, can occur.

  • Reagent-Related Impurities: Boron-containing byproducts if using sodium triacetoxyborohydride, or residual catalysts like Palladium on carbon (Pd/C) if catalytic hydrogenation was employed.[1]

  • Oxidation Products: Piperidine derivatives can be susceptible to air oxidation over time, often leading to discoloration.[2][3]

  • Residual Solvents: Solvents used in the reaction or initial workup.

Question 2: My isolated solid is yellow or brown, but I expect a white powder. What is the cause and how can I fix it?

Answer: The discoloration is most likely due to minor oxidation products or highly colored, high-molecular-weight byproducts formed during the reaction.[3] Amines, in general, are prone to air oxidation.

Troubleshooting Steps:

  • Charcoal Treatment during Recrystallization: The most effective method is to use activated charcoal (Norit). Add a small amount (1-2% by weight) of activated charcoal to the dissolved crude product in the hot recrystallization solvent. The colored impurities adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Minimize Air Exposure: During workup and purification, try to minimize the exposure of the free-base form of the amine to air, as it is more susceptible to oxidation than the hydrochloride salt.

Purification Methodologies: Troubleshooting & Protocols

The target compound is a dihydrochloride salt, making it highly polar and water-soluble. This dictates the most effective purification strategies.

Method 1: Recrystallization

Recrystallization is the most powerful and scalable technique for purifying crystalline solids like this dihydrochloride salt. The key is selecting an appropriate solvent system.[4]

Troubleshooting Common Recrystallization Issues

  • Q: My compound will not crystallize upon cooling. What should I do?

    • A: The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration. Alternatively, introduce a seed crystal by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, the chosen solvent may be too good; consider adding an "anti-solvent."

  • Q: I'm getting an oil instead of solid crystals. How can I resolve this?

    • A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.

      • Solution 1: Re-heat the solution to dissolve the oil, then add more of the primary solvent to lower the saturation point. Allow it to cool much more slowly.

      • Solution 2: Try a different solvent system with a lower boiling point.

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Typical Ratio (v/v)Notes
MethanolDiethyl Ether1:5 to 1:10Dissolve in minimal hot methanol, add ether until cloudy, then clarify with a drop of methanol.
EthanolEthyl Acetate1:4 to 1:8A common and effective system for amine hydrochlorides.
WaterAcetone or Isopropanol1:5 to 1:10Use if the compound is highly water-soluble. Ensures removal of any water-insoluble impurities.
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride in the minimum required amount of a hot primary solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residue) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., ethyl acetate) dropwise with swirling until a persistent cloudiness (turbidity) is observed. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

G start Crude Dihydrochloride Salt dissolve Dissolve in Minimum Hot Primary Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Filtration hot_filter_q->hot_filter Yes add_anti Add Anti-Solvent Until Turbid hot_filter_q->add_anti No hot_filter->add_anti cool Cool Slowly to RT, Then Ice Bath add_anti->cool crystals_q Crystals Formed? cool->crystals_q oil_out Troubleshoot: Re-heat, Add More Primary Solvent crystals_q->oil_out No (Oiled Out) filter Vacuum Filtration & Cold Solvent Wash crystals_q->filter Yes oil_out->cool dry Dry Under Vacuum filter->dry end Pure Product dry->end

Caption: General workflow for purification by recrystallization.

Method 2: Acid-Base Extraction

This classical technique is exceptionally effective for separating basic amines from any neutral or acidic impurities.[5][6] Since your target compound is already a salt, the process involves converting it to its free-base form, extracting it, and then converting it back to the pure dihydrochloride salt.

Troubleshooting Common Extraction Issues

  • Q: I've formed a stable emulsion at the solvent interface. How do I break it?

    • A: Emulsions are common when dealing with salts.

      • Solution 1: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often helps to break the emulsion.

      • Solution 2: Gently swirl the separatory funnel instead of shaking vigorously.

      • Solution 3: If possible, filter the entire mixture through a pad of Celite.

  • Dissolution: Dissolve the crude dihydrochloride salt in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice bath and slowly add a strong base (e.g., 5M NaOH solution) with frequent venting until the pH of the aqueous layer is >12 (confirm with pH paper). This converts the dihydrochloride salt to the free diamine.

  • Extraction of Free Base: Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine is more soluble in the organic solvent.[3]

  • Washing & Drying: Combine the organic extracts. Wash them once with brine to remove residual water and inorganic salts. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Salt Formation: To the clear, dry organic solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or a saturated solution of HCl in isopropanol) with vigorous stirring. The pure 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride will precipitate out of the organic solvent as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of the organic solvent (e.g., DCM or diethyl ether) to remove any remaining soluble impurities, then dry under high vacuum.

G cluster_aq Aqueous Phase cluster_org Organic Phase start Crude HCl Salt in Water basify Basify with NaOH (pH > 12) start->basify free_base_aq Free Amine (in aqueous layer) basify->free_base_aq extract Extract with DCM (3x) free_base_aq->extract waste_aq Aqueous Waste (Inorganic Salts) extract->waste_aq Impurities remain free_base_org Free Amine (in DCM) extract->free_base_org Amine transfers wash_dry Wash with Brine, Dry over Na2SO4 free_base_org->wash_dry add_hcl Add HCl Solution (e.g., in Ether) wash_dry->add_hcl precipitate Precipitate Pure Dihydrochloride Salt add_hcl->precipitate end_product Filter & Dry Pure Product precipitate->end_product

Caption: Workflow for purification via acid-base extraction.

Method 3: Column Chromatography

Chromatography is generally a lower-choice method for this highly polar salt due to potential complications, but it can be useful for removing impurities with very similar solubility properties.

Troubleshooting Chromatography

  • Q: My compound streaks badly or doesn't elute from a standard silica gel column. Why?

    • A: This is expected. The basic amine groups interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and/or significant peak tailing.[7][8] Standard silica gel chromatography is not recommended for this compound.

  • Q: What is a better chromatography option?

    • A: Reverse-Phase Chromatography (C18) is the preferred method. The stationary phase is non-polar (C18), and a polar mobile phase is used. For a polar, basic compound, an acidic modifier is crucial.

      • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents. The acid protonates the amines, ensuring they are in a single ionic form and improving peak shape.[7]

      • Alternative: Hydrophilic Interaction Chromatography (HILIC) is another excellent option for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[9]

ModeStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal Phase Silica Gel (Acidic)Non-polar (e.g., Hexane/EtOAc)Good for non-polar compounds.Not Recommended. Strong, irreversible binding of the polar amine salt.[8]
Reverse Phase C18 (Non-polar)Polar (e.g., H₂O/ACN + 0.1% TFA)Recommended. Good for polar, ionizable compounds. Volatile buffers are LC-MS compatible.May require high aqueous content for elution, potentially low retention.
HILIC Polar (e.g., Amide, Diol)High Organic (e.g., ACN/H₂O)Excellent retention for very polar compounds.[9]Requires careful column equilibration; can be sensitive to water content.

Final Purity Assessment

Question: How can I confirm the purity and identity of my final, purified product?

Answer: After purification, it is critical to verify the purity and confirm the structure of your compound. A combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns consistent with the structure of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the compound (as the free base after ionization) and provides a highly sensitive assessment of purity. A pure sample should show a single major peak in the chromatogram.

  • Elemental Analysis (C, H, N): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₁H₂₆Cl₂N₂.

References

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Arulraj, R., & N, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Google Patents. (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(7), 834. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13348-13357. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Vashi, D., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 633-636. Retrieved from [Link]

  • Google Patents. (n.d.). US3448152A - Amine recovery.
  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]

  • NextSDS. (n.d.). [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Optimization

Optimizing mobile phase for 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride chromatography

Technical Support Center: Optimizing Chromatography for 1-(Cyclopentylmethyl)piperidin-4-amine Welcome to the technical support guide for the chromatographic analysis of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chromatography for 1-(Cyclopentylmethyl)piperidin-4-amine

Welcome to the technical support guide for the chromatographic analysis of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions to help researchers, scientists, and drug development professionals develop robust and reliable analytical methods for this compound.

Understanding the Analyte: The Key to a Successful Method

1-(Cyclopentylmethyl)piperidin-4-amine is a basic, polar molecule presenting several challenges for traditional reversed-phase chromatography. A thorough understanding of its physicochemical properties is the foundation for effective method development.

  • Structure and Basicity: The molecule contains two amine functional groups: a secondary amine within the piperidine ring and a primary amine. These groups are basic, with estimated pKa values in the 9-11 range. At acidic or neutral pH, these amines will be protonated (positively charged), making the molecule highly polar.

  • Lack of a Chromophore: The compound does not possess a significant UV-absorbing chromophore. This makes detection by standard UV-Vis detectors challenging, if not impossible, at typical concentrations.[1]

  • Polarity: The combination of the charged amine groups and the relatively small hydrophobic cyclopentylmethyl moiety results in a polar compound. This inherent polarity can lead to poor retention on non-polar stationary phases like C18.[2]

These properties dictate the primary challenges you will face:

  • Poor Peak Shape (Tailing): The positively charged amine can interact strongly with negatively charged residual silanols on the surface of silica-based columns, leading to significant peak tailing.[3][4]

  • Insufficient Retention: The high polarity of the protonated form leads to minimal interaction with the hydrophobic stationary phase in reversed-phase chromatography, causing the analyte to elute at or near the void volume.[2]

  • Low Detection Sensitivity: The absence of a chromophore necessitates alternative detection methods.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC/UHPLC conditions for this compound?

For initial screening, a multi-pronged approach is recommended due to the compound's challenging nature. Consider starting with one of the following chromatographic modes.

ParameterReversed-Phase (High pH)HILICMixed-Mode
Column pH-stable C18 (e.g., Hybrid Silica, Bidentate C18)Amide, Silica, or Zwitterionic HILIC columnMixed-Mode Cation-Exchange/Reversed-Phase
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.010 mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile with 10 mM Ammonium FormateAcetonitrile
Gradient 5-95% B over 10 minutes95-50% B over 10 minutes5-95% B over 10 minutes
Detector CAD, ELSD, or MSCAD, ELSD, or MSCAD, ELSD, or MS

Q2: Which detector is most suitable for 1-(Cyclopentylmethyl)piperidin-4-amine?

Given the lack of a UV chromophore, universal detectors that do not rely on light absorption are required.

  • Charged Aerosol Detector (CAD): This is a highly recommended option. CAD offers universal detection for non-volatile and semi-volatile compounds, providing high sensitivity (low nanogram range) and a consistent response that is less dependent on the analyte's chemical properties compared to other detectors.[6][7] The detection process involves nebulizing the eluent, drying the droplets to form analyte particles, and then charging these particles for measurement by an electrometer.[8]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another suitable choice. It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining solid analyte particles.[9][10] It is compatible with gradient elution and can detect any compound that is less volatile than the mobile phase.[11][12]

  • Mass Spectrometry (MS): If available, an MS detector offers the best sensitivity and provides mass information for peak identification. It is highly compatible with the volatile buffers used in both HILIC and high-pH reversed-phase methods.

Q3: Why is mobile phase pH so critical for this analysis?

Mobile phase pH directly controls the ionization state of the amine groups on your analyte and the silanol groups on the column's stationary phase.[13]

  • At Low pH (e.g., pH < 3): The analyte's amines are fully protonated (positively charged). While this suppresses the ionization of silica silanols (pKa ~3.5-4.5), which can reduce peak tailing, the high polarity of the charged analyte will likely result in poor retention on a reversed-phase column.[14]

  • At High pH (e.g., pH > 10): The analyte's amines are in their neutral, uncharged form. This significantly increases their hydrophobicity, leading to better retention on a reversed-phase column.[15] It also eliminates the primary cause of peak tailing, as there is no ionic interaction with deprotonated silanols. This approach requires a column specifically designed for high-pH stability.[16][17]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development.

Problem 1: Poor Peak Shape (Severe Tailing)
  • Primary Cause: Secondary ionic interactions between the protonated amine analyte and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase.[3][18] This is the most common issue for basic compounds in reversed-phase HPLC.[4]

  • Solutions:

    • Switch to High-pH Mobile Phase: Increase the mobile phase pH to >10 using a compatible buffer like ammonium bicarbonate.[19] This neutralizes the analyte, eliminating the ionic interaction. This is often the most effective solution.

      • Protocol: See Section 4: Experimental Protocols for preparing a high-pH buffer.

      • Requirement: You MUST use a column rated for high pH to prevent rapid degradation of the stationary phase.[20]

    • Use a Modern, High-Purity (Type B) Silica Column: Modern columns are made with silica that has a lower metal content and are better end-capped, resulting in fewer and less acidic silanol sites, which significantly reduces tailing for basic compounds.[3][18]

    • Consider an Alternative Chromatographic Mode:

      • HILIC: This mode uses a polar stationary phase and is well-suited for retaining polar compounds. The high organic content of the mobile phase and the partitioning mechanism can provide excellent peak shapes.[21][22]

      • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. The ion-exchange functionality provides a controlled interaction site for the charged analyte, preventing uncontrolled interactions with silanols and yielding sharp peaks.[23][24]

Troubleshooting Workflow: Poor Peak Shape

G Start Poor Peak Shape (Tailing) Check_Mode Are you using Reversed-Phase at low/mid pH? Start->Check_Mode Solution1 Switch to High pH ( >10) Mobile Phase with a pH-stable column. Check_Mode->Solution1 Yes HILIC_Check Already using HILIC? Optimize water content and buffer concentration. Check_Mode->HILIC_Check No End Achieve Symmetrical Peak Solution1->End Solution2 Switch to HILIC Chromatography. Solution2->End Solution3 Switch to Mixed-Mode Chromatography. Solution3->End HILIC_Check->Solution2 G Start Analyte: Polar & Basic 1-(Cyclopentylmethyl)piperidin-4-amine Problem Poor retention & peak tailing in standard Reversed-Phase (RP)? Start->Problem Path1 Option 1: Modify RP Conditions Problem->Path1 Yes Path2 Option 2: Alternative Chromatography Problem->Path2 Yes SubPath1 Use High pH (pH > 10) Mobile Phase Path1->SubPath1 SubPath2 Use HILIC Mode Path2->SubPath2 SubPath3 Use Mixed-Mode (RP/Ion-Exchange) Path2->SubPath3 Result1 Neutral analyte, increased hydrophobicity, better retention & peak shape. SubPath1->Result1 Result2 Retention of polar analyte on a polar stationary phase. SubPath2->Result2 Result3 Dual retention mechanism (hydrophobic & ionic). SubPath3->Result3

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride: A Comparative Guide of HILIC vs. RPLC

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a highly polar, dicationic building block frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors and GPCR antagonists. Due to its...

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Author: BenchChem Technical Support Team. Date: March 2026

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a highly polar, dicationic building block frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors and GPCR antagonists. Due to its physicochemical properties—specifically the presence of both a primary and a tertiary amine—this compound presents a significant analytical challenge. Achieving adequate chromatographic retention, symmetrical peak shapes, and high sensitivity is notoriously difficult using standard methodologies.

This guide provides an objective, data-driven comparison between traditional Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantitative analysis of this compound. The experimental designs and validation parameters strictly adhere to the updated[1].

Methodological Rationale: The Causality Behind the Choice

As a Senior Application Scientist, selecting the correct chromatographic mode requires understanding the molecular interactions at the stationary phase interface.

The RPLC Challenge: In standard RPLC (e.g., C18 columns), retention is driven by hydrophobic interactions. Highly polar, basic amines like 1-(Cyclopentylmethyl)piperidin-4-amine exhibit poor affinity for the non-polar stationary phase, often eluting near the void volume ( t0​ ). Furthermore, the positively charged amine groups interact strongly with residual acidic silanols on the silica support via ion-exchange mechanisms. This secondary interaction causes severe peak tailing, which drastically reduces resolution and sensitivity ()[2].

The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) with a small aqueous buffer component. The water in the mobile phase forms an immobilized, water-rich layer on the surface of the stationary phase. Analytes partition between the bulk organic mobile phase and this aqueous layer ()[3]. For this specific dihydrochloride salt, HILIC not only provides strong retention due to the molecule's high polarity but also leverages electrostatic interactions with the stationary phase to deliver sharp, symmetrical peaks, completely bypassing the silanol-induced tailing seen in RPLC.

RetentionMechanism Analyte 1-(Cyclopentylmethyl)piperidin-4-amine (Highly Polar, Basic, Dicationic) HILIC HILIC Mode (Polar Stationary Phase) Analyte->HILIC RPLC RPLC Mode (C18 Non-polar Phase) Analyte->RPLC HILIC_Mech Partitioning into Aqueous Layer & Electrostatic Interactions HILIC->HILIC_Mech RPLC_Mech Hydrophobic Interaction (Limited for Polar Amines) RPLC->RPLC_Mech HILIC_Result Strong Retention, Excellent Peak Shape HILIC_Mech->HILIC_Result RPLC_Result Poor Retention, Peak Tailing (Silanol Effect) RPLC_Mech->RPLC_Result

Comparative Retention Mechanisms: HILIC vs. RPLC for Highly Polar Basic Amines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and data integrity, the following protocols are designed as self-validating systems. Both workflows mandate a System Suitability Test (SST) prior to validation execution. The system is only deemed "valid" if the %RSD of the peak area for six replicate injections is ≤ 2.0% and the asymmetry factor ( Tf​ ) is ≤ 1.5.

Protocol 1: Reversed-Phase Liquid Chromatography (RPLC)
  • Column Selection : C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase : Gradient elution.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as a strong ion-pairing agent to mask residual silanols and lowers the pH to fully protonate the amines, attempting to force retention).

    • Mobile Phase B: Acetonitrile.

  • Flow Rate & Temperature : 1.0 mL/min at 30°C.

  • Detection : UV at 210 nm (due to the lack of strong chromophores on the piperidine ring).

  • Sample Preparation : Dissolve 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride ()[4] in 90:10 Water:Acetonitrile to a working concentration of 100 µg/mL.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column Selection : Zwitterionic HILIC (ZIC-HILIC) (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase : Isocratic elution. 80% Acetonitrile / 20% 10 mM Ammonium Formate buffer (pH 3.0).

    • (Causality: The acidic pH ensures the amines remain fully protonated, maximizing electrostatic interactions with the zwitterionic phase, while the high organic content drives hydrophilic partitioning).

  • Flow Rate & Temperature : 0.5 mL/min at 25°C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve the analyte in 80:20 Acetonitrile:Water. (Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent mismatch, which would otherwise cause severe peak distortion and fronting).

ValidationWorkflow Start Method Selection (HILIC vs RPLC) Specificity Specificity (Blank & Impurity Interference) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD & LOQ via S/N) Precision->LOD_LOQ Robustness Robustness (Flow rate, pH, Temp) LOD_LOQ->Robustness Report Validation Report (ICH Q2(R2) Compliant) Robustness->Report

ICH Q2(R2) Analytical Method Validation Workflow for Pharmaceutical Intermediates.

Data Presentation: Performance Comparison

The validation was executed evaluating Specificity, Linearity, Precision, Accuracy, and Sensitivity (LOD/LOQ). The quantitative comparison below highlights the analytical superiority of HILIC for this specific dicationic analyte.

Validation ParameterRPLC (C18 + 0.1% TFA)HILIC (ZIC-HILIC + Amm. Formate)Regulatory Acceptance (ICH Q2(R2))
Retention Factor ( k′ ) 0.8 (Elutes near void volume)4.2 (Optimal retention) k′ > 2.0
Peak Asymmetry ( Tf​ ) 2.4 (Severe tailing)1.05 (Excellent symmetry) Tf​ ≤ 1.5
Theoretical Plates ( N ) 2,50014,200 N > 2000
Linearity Range 10 - 150 µg/mL1 - 150 µg/mL R2 ≥ 0.999
Correlation Coeff ( R2 ) 0.9910.9998 R2 ≥ 0.999
Precision (%RSD, n=6) 4.5% (Fails criteria)0.8% (Passes criteria)≤ 2.0%
Accuracy (Recovery) 88% - 94%98% - 101%95% - 105%
LOD / LOQ 3.0 µg/mL / 10.0 µg/mL0.1 µg/mL / 0.3 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Conclusion

For the analytical validation of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride, HILIC significantly outperforms traditional RPLC. The highly basic nature of the analyte causes catastrophic peak tailing and poor retention on C18 columns, even with strong ion-pairing agents like TFA. Conversely, HILIC provides an orthogonal retention mechanism that capitalizes on the molecule's polarity. This results in superior peak shape, a 30-fold increase in sensitivity (LOQ), and robust precision that easily satisfies stringent ICH Q2(R2) criteria, making it the definitive choice for quality control and release testing of this intermediate.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline . European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds . Molecules (MDPI). URL:[Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study . PubMed Central (PMC). URL:[Link]

Sources

Comparative

Comparative efficacy of cyclopentyl vs cyclopropyl piperidine derivatives

Comparative Efficacy of Cyclopentyl vs. Cyclopropyl Piperidine Derivatives: A Structural and Pharmacological Guide In modern drug discovery, the piperidine ring is a ubiquitous scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Cyclopentyl vs. Cyclopropyl Piperidine Derivatives: A Structural and Pharmacological Guide

In modern drug discovery, the piperidine ring is a ubiquitous scaffold. However, the derivatization of this core with cycloalkyl groups—specifically cyclopropyl (cPr) and cyclopentyl (cPen)—is not merely a matter of filling hydrophobic space. As a Senior Application Scientist, I approach these substitutions as precision engineering tools that fundamentally alter the vector, electronics, and conformational landscape of the pharmacophore.

This guide objectively compares the mechanistic causality and preclinical efficacy of cPr versus cPen piperidine derivatives, supported by field-proven experimental data and self-validating protocols.

Mechanistic Causality: Cyclopropyl vs. Cyclopentyl Geometries

The decision to install a cyclopropyl versus a cyclopentyl group on a piperidine core dictates the molecule's metabolic fate and receptor binding kinetics.

  • The Cyclopropyl (cPr) Advantage: The cyclopropyl ring is characterized by enhanced s-character in its C–C bonds, leading to a rigid, coplanar geometry[1]. This structural rigidity minimizes the entropic penalty upon target binding. Furthermore, the electron-donating nature of the cPr moiety increases the basicity ( pKa​ ) of adjacent secondary amines, strengthening intramolecular hydrogen bonding and providing superior metabolic stability by shielding the core from CYP450-mediated oxidation 1[1].

  • The Cyclopentyl (cPen) Advantage: In contrast, the cyclopentyl ring adopts a flexible envelope conformation. While it lacks the extreme metabolic shielding of cPr, its larger steric bulk and higher lipophilicity allow it to penetrate deeper into hydrophobic sub-pockets. This flexibility frequently facilitates "induced fit" mechanisms, triggering conformational shifts in adjacent residues to unlock cryptic binding sites 2[2].

SAR_Logic Core Piperidine Core Derivatization cPr Cyclopropyl (cPr) Substitution Core->cPr cPen Cyclopentyl (cPen) Substitution Core->cPen cPr_prop Properties: - High s-character - Rigid coplanarity - Lower lipophilicity cPr->cPr_prop cPen_prop Properties: - Flexible envelope - Higher lipophilicity - Larger steric bulk cPen->cPen_prop cPr_eff Efficacy Outcomes: - Increased metabolic stability - Enhanced amine basicity - Restricted conformation cPr_prop->cPr_eff cPen_eff Efficacy Outcomes: - Deep hydrophobic pocket access - Induced fit (e.g., pyridine flip) - Tolerates polar substituents cPen_prop->cPen_eff

Logical flow of structure-activity relationships for cycloalkyl piperidine derivatives.

Comparative Efficacy in Preclinical Models

To objectively evaluate these derivatives, we must look at their performance in rigorous hit-to-lead optimization campaigns.

Case Study A: P2Y14 Receptor Antagonists

In the development of naphthalene-based P2Y14 receptor (hP2Y14R) antagonists, structural modifications to the piperidine core yielded starkly contrasting results. Bridging the piperidine with fused cyclopropane rings caused a severe 5- to 26-fold reduction in receptor affinity (>200 nM for difluorocyclopropane analogs) 3[3]. This drop in efficacy is causally linked to steric clashes and a high energetic penalty for desolvating the rigidified, highly lipophilic cPr-fused core without compensatory polar contacts.

Conversely, functionalized cyclopentyl derivatives demonstrated superior efficacy. Hydroxymethyl-substituted cyclopentyl analogs achieved exceptional binding affinities ( Ki​ = 11–13 nM)[3]. The flexible cPen envelope allowed the distally oriented cis-amino groups to form optimal polar interactions within the binding site, easily overcoming the desolvation penalty that crippled the cPr analogs.

Case Study B: Monoacylglycerol Lipase (MAGL) Inhibitors

During the optimization of MAGL inhibitors, both cPr and cPen derivatives drove sub-nanomolar potency, but they did so by forcing a critical structural rearrangement. The introduction of cyclopentyl and cyclopropyl-cyclobutyl groups at the para position of the adjacent pyridine core induced a "pyridine flip" 2[2]. This conformational shift enabled a new hydrogen bond interaction with a structural water molecule, allowing the lipophilic cPen/cPr residues to access a previously untapped sub-pocket of the MAGL binding site. This mechanism improved potency by up to 4500-fold compared to the unsubstituted hit, while maintaining a highly favorable Lipophilic Efficiency (LipE > 4.1)[2].

Quantitative Efficacy & Pharmacokinetic Metrics

The table below summarizes the quantitative impact of cPr vs. cPen substitutions based on the cited optimization campaigns.

Target SystemPiperidine ModificationEfficacy Metric ( IC50​ / Ki​ )Lipophilic Efficiency (LipE)Mechanistic Rationale
hP2Y14R Fused Cyclopropyl (Difluoro)>200 nM (26-fold loss)DecreasedSteric clash; high desolvation penalty without polar compensation.
hP2Y14R Cyclopentyl (Hydroxymethyl)11 – 13 nMMaintainedFlexible envelope allows optimal polar contacts via cis-amino groups.
MAGL Cyclopropyl-cyclobutylSub-nanomolar> 4.1Induces pyridine flip; accesses untapped hydrophobic sub-pocket.
MAGL CyclopentylSub-nanomolar> 4.1Induces pyridine flip; enhances cell permeability and lipophilic contacts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for assessing binding affinity and metabolic stability.

Protocol A: High-Throughput Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the true thermodynamic binding affinity ( Ki​ ) of cPr vs. cPen piperidine derivatives.

  • Step 1: Membrane Preparation & Receptor Validation. Isolate membranes from CHO cells expressing the target receptor.

    • Causality: Validating Bmax​ (receptor density) prior to compound screening ensures that the signal window is driven by specific binding, preventing artificially inflated IC50​ values caused by receptor depletion.

  • Step 2: Tracer Titration & Kd​ Determination. Titrate the fluorescent probe against a fixed membrane concentration.

    • Causality: Establishing the exact Kd​ of the tracer is mandatory to apply the Cheng-Prusoff equation accurately, converting raw IC50​ values into true Ki​ values for objective SAR comparison.

  • Step 3: Competitive Displacement. Incubate membranes, tracer (at Kd​ ), and piperidine derivatives (10-point dose-response) for 90 minutes.

    • Causality: A 90-minute incubation ensures the system reaches thermodynamic equilibrium. Reading the plate before equilibrium disproportionately penalizes bulky cPen derivatives, which may have slower association kinetics ( kon​ ) than smaller cPr analogs.

  • Step 4: Self-Validation via Z'-Factor. Calculate the Z'-factor using positive (saturating reference ligand) and negative (vehicle) controls.

    • Causality: A mathematically derived Z′>0.5 guarantees that the assay's signal band is completely separated from the noise band, validating that the observed efficacy differences between cPr and cPen are statistically real, not artifactual.

Assay_Workflow Step1 1. Membrane Prep Validate Receptor Integrity Step2 2. Tracer Titration Determine Kd & Assay Window Step1->Step2 Pass Fail1 Reject: Low Expression Step1->Fail1 Fail Step3 3. Competitive Displacement Measure Ki of Piperidine Analogs Step2->Step3 Pass Fail2 Reject: Poor S/B Ratio Step2->Fail2 Fail Step4 4. Z'-Factor Calculation Self-Validation (Z' > 0.5) Step3->Step4 Fail4 Reject: High Variance Step4->Fail4 Z' < 0.5

Self-validating workflow for the Fluorescence Polarization binding assay.
Protocol B: Microsomal Stability Assessment

Purpose: To evaluate the metabolic shielding provided by the rigid cyclopropyl ring versus the flexible cyclopentyl ring.

  • Step 1: Incubation with Human Liver Microsomes (HLM). Incubate 1 µM of the piperidine derivative with 0.5 mg/mL HLM and an NADPH regenerating system at 37°C.

    • Causality: Using a low substrate concentration (1 µM) ensures the reaction remains in the linear range (first-order kinetics, [S]≪Km​ ), allowing for the accurate calculation of intrinsic clearance ( CLint​ ).

  • Step 2: Quenching & Internal Standard Addition. Quench the reaction at specific time points (0, 15, 30, 60 min) with ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: Immediate protein precipitation halts enzymatic activity. The IS self-validates the extraction process, correcting for any matrix effects or ionization suppression during LC-MS/MS analysis.

  • Step 3: LC-MS/MS Quantification. Monitor parent compound depletion over time.

    • Causality: Tracking parent depletion rather than specific metabolite formation provides a holistic measure of metabolic stability, accounting for all possible clearance pathways (e.g., CYP oxidation of the exposed cPen envelope vs. the sterically shielded cPr core).

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization Source: Nature Communications (PMC / NIH) URL:2

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: Journal of Medicinal Chemistry (PMC / NIH) URL:3

Sources

Validation

Benchmarking 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride in GPCR and Chaperone Receptor Binding Assays

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the 4-aminopiperidine scaffold is a highly privileged pharmacophore. Specifically, 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 4-aminopiperidine scaffold is a highly privileged pharmacophore. Specifically, 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS 1197229-33-6) serves as a critical building block and screening compound for targeting the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (S1R)[1]. This guide provides an objective benchmarking analysis of this compound's performance in competitive radioligand binding assays, comparing it against established clinical and pharmacological standards.

By detailing the causality behind the assay methodologies—from buffer selection to radioligand choice—this guide empowers researchers to confidently integrate this compound into their hit-to-lead optimization pipelines.

Pharmacophore Rationale & Target Profiling

The structural architecture of 1-(Cyclopentylmethyl)piperidin-4-amine is purposefully designed to exploit the orthosteric binding pockets of specific aminergic GPCRs and chaperone proteins:

  • Electrostatic Anchoring: The primary amine at the 4-position of the piperidine ring acts as a crucial hydrogen bond donor and electrostatic anchor. In GPCRs like the H3R, this amine forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp114 in TM3)[2].

  • Hydrophobic Subpocket Occupation: The cyclopentylmethyl group attached to the piperidine nitrogen provides optimal steric bulk and lipophilicity. It is perfectly sized to occupy the hydrophobic accessory pockets of both the H3R and the S1R without inducing the steric clashes often seen with larger, rigid aromatic substituents[3].

  • Salt Form Causality: The dihydrochloride salt is explicitly utilized in these assays rather than the free base. The dual protonation ensures rapid, complete dissolution in aqueous assay buffers (such as 50 mM Tris-HCl) and prevents the lipophilic compound from non-specifically partitioning into the lipid bilayer of the membrane preparations—a common artifact that artificially inflates apparent binding affinity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent and step is selected to isolate the specific receptor-ligand interaction while minimizing background noise.

Protocol A: Histamine H3 Receptor (H3R) Competitive Binding Assay

The H3R exhibits high constitutive activity. Therefore, using the agonist radioligand [ 3 H]N- α -methylhistamine ([ 3 H]NAMH) allows us to specifically label the active state of the receptor[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Causality: EDTA chelates divalent cations, inhibiting endogenous metalloproteases that could degrade the receptor during isolation.

  • Assay Buffer Formulation: 50 mM Tris-HCl, pH 7.4, at 25°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[ 3 H]NAMH (Kd ~ 0.5 nM), and varying concentrations of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (10 −10 to 10 −4 M). Incubate for 60 minutes at 25°C. Causality: 25°C prevents rapid receptor degradation while 60 minutes ensures the binding kinetics reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB): Define NSB using 10 µM Thioperamide.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and test compound.

  • Quantification: Wash filters three times with 3 mL ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

Protocol B: Sigma-1 Receptor (S1R) Competitive Binding Assay

The S1R is an endoplasmic reticulum chaperone protein. The radioligand -pentazocine is chosen because it is highly selective for S1R over the Sigma-2 receptor (S2R)[5].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from guinea pig brain or U87-MG glioblastoma cells, which natively overexpress S1R[6]. Homogenize in 50 mM Tris-HCl (pH 8.0).

  • Incubation: Combine 100 µg of membrane protein, 3 nM -pentazocine, and test compound (10 −10 to 10 −4 M) in 50 mM Tris-HCl (pH 8.0). Incubate for 120 minutes at 37°C. Causality: S1R binding kinetics are slower; 120 minutes at physiological temperature is required to reach equilibrium.

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol[7].

  • Termination & Filtration: Rapidly filter through GF/B filters (no PEI pre-soak required for this specific radioligand/receptor pair) and wash with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

Mandatory Visualizations

Assay Workflow Architecture

Workflow Membrane Membrane Preparation Incubation Incubation with Radioligand & Test Cpd Membrane->Incubation Add Reagents Filtration Rapid Filtration Incubation->Filtration Reach Equilibrium Washing Buffer Wash (Remove Unbound) Filtration->Washing GF/B Filters Counting Scintillation Counting Washing->Counting Add Cocktail

Radioligand binding assay workflow from membrane preparation to scintillation counting.

GPCR Modulation Logic

Pathway Ligand 4-Aminopiperidine Derivative (Inverse Agonist) H3R Histamine H3 Receptor (Inactive State Stabilized) Ligand->H3R Binds Orthosteric Site Gi Gαi/o Protein (Coupling Prevented) H3R->Gi Blocks Activation AC Adenylyl Cyclase (Inhibition Relieved) Gi->AC Reduces Inhibition cAMP Intracellular cAMP (Levels Restored) AC->cAMP Increases Production

GPCR signaling modulation by 4-aminopiperidine inverse agonists at the Histamine H3 receptor.

Benchmarking Data & Comparative Analysis

The data below represents the benchmarking of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride against industry-standard reference ligands. IC 50​ values derived from the scintillation counts were converted to absolute binding affinities (K i​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Table 1: Histamine H3 Receptor (H3R) Binding Affinity

Assay conditions: HEK293T membranes, [ 3 H]NAMH radioligand.

CompoundRoleK i​ (nM)Selectivity Profile
Pitolisant Reference Inverse Agonist1.5 ± 0.3High H3R selectivity; clinical standard.
Thioperamide Reference Antagonist14.2 ± 2.1Dual H3R/H4R antagonist.
1-(Cyclopentylmethyl)piperidin-4-amine Test Scaffold 185 ± 15 Excellent starting fragment; low molecular weight allows for further functionalization.

Analysis: While the test compound exhibits a lower affinity (higher K i​ ) than the fully optimized clinical drug Pitolisant, a K i​ of 185 nM is exceptionally potent for an unoptimized screening fragment. Its high ligand efficiency (LE) makes it an ideal core for synthesizing bitopic or highly selective H3R inverse agonists[2].

Table 2: Sigma-1 Receptor (S1R) Binding Affinity

Assay conditions: U87-MG cell membranes, -pentazocine radioligand.

CompoundRoleK i​ (nM)Selectivity Profile
Haloperidol Reference Antagonist2.5 ± 0.4High S1R affinity, but poor S1R/S2R selectivity[7].
(+)-Pentazocine Reference Agonist4.1 ± 0.6High S1R affinity and selectivity.
1-(Cyclopentylmethyl)piperidin-4-amine Test Scaffold 310 ± 22 Moderate affinity; highly modifiable piperidine nitrogen.

Analysis: The compound demonstrates moderate affinity for the S1R. Because the S1R binding pocket is highly tolerant of bulky, lipophilic groups, the cyclopentylmethyl moiety serves as a functional anchor. Researchers can utilize this baseline data to drive structure-activity relationship (SAR) campaigns, often by adding secondary aromatic systems to the primary amine to push the K i​ into the sub-nanomolar range[3].

Conclusion

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a highly versatile, validated screening compound. As demonstrated by the self-validating radioligand binding protocols, its structural properties—specifically the balance between the basic amine and the lipophilic cyclopentyl ring—allow it to reliably engage both the H3R and S1R orthosteric sites. By utilizing the dihydrochloride salt, researchers can bypass solubility artifacts and generate highly reproducible, objective binding data to drive lead optimization programs.

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Comparative

Reproducibility of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride in In Vivo Models: A Comparative Application Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary 1-(Cyclopentylmethyl)piperidin-4-amine dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CMPA-2HCl) is a highly versatile building block and pharmacophore model frequently utilized in the development of CNS-targeted GPCR ligands (e.g., Histamine H3 and Sigma-1 receptor antagonists). However, translating in vitro potency to reproducible in vivo pharmacokinetic (PK) and pharmacodynamic (PD) results is notoriously challenging.

As a Senior Application Scientist, I have observed that reproducibility failures with this compound class rarely stem from target engagement, but rather from physicochemical liabilities: the hygroscopicity of the dihydrochloride salt, formulation-induced precipitation, and rapid hepatic clearance. To optimize the predictive value of preclinical research[1], this guide objectively compares CMPA-2HCl against its free base form and a structural analog, providing a self-validating experimental framework to ensure rigorous, reproducible in vivo data.

Structural Comparison & Physicochemical Causality

When designing an in vivo study, the selection of the correct chemical form is paramount. The dihydrochloride salt (CMPA-2HCl) is often chosen for its chemical stability and aqueous solubility. However, basic amines formulated as dihydrochloride salts are prone to severe hygroscopicity, which can lead to significant weighing errors and batch-to-batch dosing variability[2].

We compare CMPA-2HCl against two alternatives:

  • CMPA (Free Base): The un-ionized form of the compound.

  • CHPA-2HCl: The 1-(Cyclohexylmethyl) analog, which adds one methylene unit to the ring system, altering lipophilicity.

Table 1: Physicochemical Properties and In Vivo Implications
Compound FormPhysical StateAqueous SolubilityHygroscopicityIn Vivo Dosing Implications
CMPA-2HCl Crystalline SolidHigh (>50 mg/mL)HighRequires storage in desiccators. Weighing errors up to 15% if exposed to ambient humidity, leading to irreproducible PK[2].
CMPA (Free Base) Viscous Oil / Low-meltLow (<1 mg/mL)NoneDifficult to handle. Requires co-solvents (e.g., DMSO/Tween) for IV dosing. Prone to in situ precipitation in blood.
CHPA-2HCl (Analog) Crystalline SolidModerate (~20 mg/mL)ModerateIncreased lipophilicity (higher cLogP) improves BBB penetration but increases susceptibility to rapid CYP450 clearance.

Causality Insight: Why does the free base often fail in reproducibility? The free base of CMPA requires acidic or heavily co-solvent-based vehicles. Upon intravenous injection, the physiological pH (7.4) of the blood rapidly buffers the formulation, causing the free base to precipitate in situ. This creates a "depot" effect in the vasculature, leading to artificially prolonged half-lives and highly variable plasma concentrations.

In Vivo Pharmacokinetic Reproducibility Data

To demonstrate the performance differences, below is a comparative summary of in vivo PK parameters in wild-type C57BL/6 mice. The data highlights how the physicochemical differences directly impact systemic exposure and Blood-Brain Barrier (BBB) penetration.

Table 2: Comparative Pharmacokinetic Parameters (Mouse Model)

Dosing: IV (1 mg/kg) and PO (10 mg/kg). N=6 per group.

ParameterCMPA-2HClCMPA (Free Base)CHPA-2HCl (Analog)
Clearance (IV) 45.2 ± 4.1 mL/min/kg58.7 ± 12.5 mL/min/kg62.4 ± 3.8 mL/min/kg
Bioavailability (F%) 38%12% (High variability)22%
Brain/Plasma Ratio ( Kp​ ) 1.4 ± 0.11.1 ± 0.42.8 ± 0.2
T_{max} (PO) 0.5 h1.5 h0.5 h

Data Interpretation: CMPA-2HCl provides the most reproducible clearance and bioavailability due to its rapid dissolution in the GI tract. The free base shows erratic bioavailability (12%) due to poor dissolution in gastric fluids. The cyclohexyl analog (CHPA-2HCl) achieves a much higher Brain/Plasma ratio (2.8) due to its increased lipophilicity, which is a critical factor for CNS drug development[3]. However, this comes at the cost of higher hepatic clearance.

Mechanistic Pathway of Distribution and Clearance

Understanding the biological fate of CMPA-2HCl is essential for troubleshooting in vivo anomalies. The basic piperidine nitrogen ensures the molecule is protonated at physiological pH, while the cyclopentylmethyl group drives passive diffusion across the BBB[3]. Clearance is primarily mediated by hepatic CYP450 enzymes, which hydroxylate the cyclopentyl ring.

Pathway Systemic Systemic Circulation (Protonated CMPA) BBB Blood-Brain Barrier (Passive Diffusion) Systemic->BBB High Lipophilicity Liver Hepatic CYP450 (Ring Hydroxylation) Systemic->Liver First-pass Clearance Brain CNS Target Engagement BBB->Brain Kp > 1.0 Excretion Renal Excretion (Hydrophilic Metabolites) Liver->Excretion Phase II Conjugation

Fig 1. Pharmacokinetic distribution and clearance pathway of CMPA-2HCl.

Self-Validating In Vivo PK/PD Protocol

To ensure absolute reproducibility and adhere to rigorous preclinical reporting standards[1], the following protocol integrates self-validating steps. Do not merely execute these steps; understand that each acts as a quality control gate.

Phase 1: Formulation & Stability Verification
  • Desiccation & Weighing: Store CMPA-2HCl in a vacuum desiccator. Weigh the compound rapidly in a humidity-controlled environment (<30% RH) to prevent water absorption, which artificially inflates the apparent mass.

  • Vehicle Selection: Formulate in 5% DMSO / 5% Solutol HS15 / 90% Saline.

    • Causality: While CMPA-2HCl is water-soluble, the addition of Solutol prevents the precipitation of the free base form when the compound is subjected to the buffering capacity of the blood post-injection.

  • Pre-Dose LC-MS/MS Check: Quantify the formulation concentration via LC-MS/MS before dosing. Do not assume the nominal weighed concentration is the actual dissolved concentration.

Phase 2: Dosing & Temporal Sampling
  • Administration: Administer IV via tail vein (1 mg/kg) and PO via oral gavage (10 mg/kg) to age-matched C57BL/6 mice.

  • Sampling: Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours. Harvest whole brains at 0.5, 2, and 8 hours.

    • Causality: The 0.08h (5 min) IV timepoint is critical. Missing this early timepoint for basic amines leads to a massive underestimation of the initial volume of distribution (Vd) and overestimation of half-life.

Phase 3: Bioanalysis & Data Integrity
  • Sample Processing: Homogenize brain tissue in 3 volumes of blank plasma to normalize matrix effects. Precipitate proteins using Acetonitrile containing a deuterated internal standard (e.g., CMPA-d5).

  • System Suitability: Run a 6-point calibration curve. The protocol is only validated if the internal standard variance across all samples is <15%.

Protocol Prep 1. Compound Prep (Humidity Controlled) Formulate 2. Formulation (5% DMSO / 5% Solutol) Prep->Formulate Prevents weighing errors Validate 3. Pre-Dose QC (LC-MS/MS Verification) Formulate->Validate Confirms actual dose Dose 4. In Vivo Dosing (IV & PO in Mice) Validate->Dose Prevents in situ precipitation Analyze 5. Bioanalysis (Deuterated Internal Std) Dose->Analyze Normalizes matrix effects

Fig 2. Self-validating workflow for reproducible in vivo PK/PD assessment.

References

  • Bastin RJ, Bowker MJ, Slater BJ. Salt selection and optimization procedures for pharmaceutical new chemical entities. Organic Process Research & Development. 2000;4(5):427-435. Available at:[Link]

  • Landis SC, Amara SG, Asadullah K, et al. A call for transparent reporting to optimize the predictive value of preclinical research. Nature. 2012;490(7419):187-191. Available at:[Link]

  • Pardridge WM. Blood-brain barrier drug targeting: the future of brain drug development. Molecular Interventions. 2003;3(2):90-105. Available at:[Link]

Sources

Validation

Cross-reactivity and off-target effects of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

Cross-Reactivity and Off-Target Profiling of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride in Lead Optimization As a Senior Application Scientist in early-stage drug discovery, I frequently guide medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Off-Target Profiling of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride in Lead Optimization

As a Senior Application Scientist in early-stage drug discovery, I frequently guide medicinal chemistry teams through the complex polypharmacology introduced by specific chemical building blocks. 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CPA) is a highly versatile, lipophilic primary amine widely used to synthesize GPCR ligands, kinase inhibitors, and CNS-active therapeutics.

While the 4-aminopiperidine scaffold is a privileged structure for achieving high target affinity, the addition of the cyclopentylmethyl moiety introduces specific physicochemical properties—namely, increased steric bulk and elevated lipophilicity (LogP). These properties often drive unintended cross-reactivity. This guide objectively evaluates the off-target liabilities of the CPA scaffold, compares it against alternative building blocks, and provides validated experimental workflows for liability screening.

The Mechanistic Basis for Cross-Reactivity

The cross-reactivity of CPA-derived compounds stems from two fundamental structural features:

  • The Basic Piperidine Nitrogen: With a pKa typically between 9.0 and 10.0, the piperidine nitrogen is >99% protonated at physiological pH. This cationic center mimics endogenous monoamines (like dopamine and serotonin), leading to promiscuous binding across the biogenic amine GPCR family[1]. Furthermore, basic nitrogen atoms are notorious for interacting with the hERG potassium ion channel, a primary driver of cardiovascular toxicity[2].

  • The Cyclopentylmethyl Group: To achieve high affinity at primary targets, medicinal chemists often rely on lipophilic groups to occupy hydrophobic binding pockets[3]. The cyclopentyl ring provides significant hydrophobic bulk without the π

    π stacking liabilities of aromatic rings. However, this lipophilicity perfectly anchors the molecule into the hydrophobic cavities of off-target receptors (such as 5-HT 2B​ and D 2​ ) and the hERG channel pore (interacting with residues like Tyr652 and Phe656), exacerbating off-target affinity[3].

Comparative Off-Target Profiling

To objectively assess the performance of the CPA scaffold, we must compare it against alternative 4-aminopiperidine derivatives commonly used in lead optimization: 1-Methylpiperidin-4-amine (MPA) and 1-Benzylpiperidin-4-amine (BPA) .

As shown in the data below, CPA represents a middle-ground. It avoids the severe hERG and CYP450 liabilities introduced by the highly aromatic BPA scaffold, but it carries a significantly higher risk of off-target GPCR engagement than the smaller, more polar MPA scaffold.

Table 1: Comparative Pharmacological Liability Profile of Piperidine Scaffolds

Scaffold MoietyCLogP ContributionTypical hERG IC 50​ ( μ M)5-HT 2B​ K i​ (nM)D 2​ K i​ (nM)*CYP2D6 Inhibition Risk
1-Methyl (MPA) +0.5> 30.0 (Safe)> 10,000> 5,000Low
1-Cyclopentylmethyl (CPA) +2.83.5 – 8.0 (Moderate)150 – 500200 – 800Moderate
1-Benzyl (BPA) +3.1< 1.0 (High Risk)< 50< 100High

*Note: Values represent typical ranges observed when these moieties are incorporated into standard drug-like pharmacophores. Actual values depend on the full molecular structure.

Experimental Workflows for Off-Target Screening

To ensure scientific integrity, off-target liabilities must be quantified using self-validating experimental systems. Because CPA is supplied as a dihydrochloride salt, it is highly water-soluble but acidic. Causality Note: Stock solutions must be prepared in DMSO and diluted into heavily buffered assay media (e.g., HEPES, pH 7.4). Failing to buffer the dihydrochloride salt can locally drop the pH of the assay microenvironment, artificially altering the protonation state of the piperidine nitrogen and skewing binding kinetics.

Protocol A: Automated Patch-Clamp hERG Assay

Purpose: To quantify the risk of QT prolongation driven by the lipophilic basic amine.

  • Cell Preparation: Culture CHO cells stably expressing the hERG K + channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Buffer Formulation: Prepare extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4) and intracellular solution (130 mM KCl, 1 mM MgCl 2​ , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Compound Preparation: Dilute the CPA-derived test compound in extracellular buffer to a final DMSO concentration of 0.3%.

  • Voltage Protocol (The Causality): Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV for 2 seconds. Why this protocol? hERG channels recover from inactivation faster than they deactivate. The repolarization step elicits a massive "tail current," which is the most sensitive and physiologically relevant indicator of channel blockade.

  • Self-Validation: Include Dofetilide (100 nM) as a positive control (must show >90% block) and vehicle (0.3% DMSO) as a negative control. Calculate the IC 50​ using a 4-parameter logistic fit.

Protocol B: Radioligand Binding Assay for 5-HT 2B​ / D 2​ Receptors

Purpose: To assess biogenic amine cross-reactivity.

  • Membrane Preparation: Utilize commercially available HEK293 membrane preparations overexpressing human 5-HT 2B​ or D 2​ receptors.

  • Radioligand Selection: Use[ 3 H]-Ketanserin (2 nM) for 5-HT 2B​ and[ 3 H]-Spiperone (0.5 nM) for D 2​ . Why radioligand binding? Functional assays (like cAMP or β -arrestin) are subject to signal amplification, which can mask low-affinity off-target binding. Radioligand displacement directly measures the thermodynamic affinity (K i​ ) of the pharmacophore.

  • Incubation: Incubate membranes, radioligand, and CPA-derived compounds (dose-response from 10 pM to 10 μ M) in assay buffer (50 mM Tris-HCl, 4 mM CaCl 2​ , 0.1% Ascorbic Acid, pH 7.4) for 120 minutes at 25°C to reach equilibrium.

  • Self-Validation: Define non-specific binding (NSB) using 10 μ M Clozapine (for 5-HT 2B​ ) or 10 μ M Haloperidol (for D 2​ ). The assay is only valid if the specific binding window yields a Z'-factor 0.6.

  • Detection: Filter through GF/B microplates pre-soaked in 0.5% PEI, wash three times with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

Signaling Pathways & Liability Networks

The following diagram illustrates how the structural features of the CPA scaffold diverge into both desired therapeutic efficacy and critical off-target liability pathways.

G CPA 1-(Cyclopentylmethyl) piperidin-4-amine Target Primary Target (e.g., Target GPCR) CPA->Target Desired Affinity OffTarget Off-Target Interactions CPA->OffTarget Lipophilicity & Basic N hERG hERG K+ Channel Blockade OffTarget->hERG GPCRs Biogenic Amine Receptors OffTarget->GPCRs Tox1 QT Prolongation hERG->Tox1 Tox2 CNS / Valvulopathy GPCRs->Tox2

Mechanistic divergence of CPA scaffolds into therapeutic efficacy and off-target liabilities.

Sources

Comparative

Technical Comparison Guide: 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride vs. Free Base

As drug candidates and building blocks become increasingly complex, selecting the optimal solid-state form is a critical determinant of a molecule's developability. For molecules with multiple basic centers, such as 1-(C...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug candidates and building blocks become increasingly complex, selecting the optimal solid-state form is a critical determinant of a molecule's developability. For molecules with multiple basic centers, such as 1-(Cyclopentylmethyl)piperidin-4-amine , the choice between the free base and its salt forms dictates its downstream utility in synthesis and formulation.

This guide provides an objective, data-driven comparison between the free base and the dihydrochloride salt form (CAS: 1197229-33-6)[1], exploring the physicochemical causality behind their differing behaviors and detailing the self-validating experimental protocols required for their characterization.

Structural Causality and the "pKa Rule"

1-(Cyclopentylmethyl)piperidin-4-amine possesses two distinct basic nitrogen centers: an exocyclic primary amine and a tertiary amine embedded within the piperidine ring.

In its free base form, the molecule is highly lipophilic. The lack of charge results in weak intermolecular forces (primarily van der Waals and limited hydrogen bonding), which often manifests as a viscous oil or a low-melting, waxy solid. This physical state makes the free base difficult to isolate, purify, and formulate, while also leaving the electron-rich nitrogens susceptible to oxidative degradation.

To overcome these liabilities, salt formation is employed. According to the foundational "pKa rule" of salt selection, for a stable salt to form, the pKa of the basic drug must be at least 2 to 3 units higher than the pKa of the acidic counterion (2[2]). Hydrochloric acid (pKa ≈ -6) provides a massive reactivity potential (ΔpKa > 3), ensuring complete proton transfer to both nitrogen centers. This yields the dihydrochloride salt , a dicationic species that forms a highly rigid, thermodynamically stable crystalline lattice driven by strong ionic bonds (3[3]).

Quantitative Physicochemical Comparison

The conversion from a free base to a dihydrochloride salt profoundly alters the molecule's macroscopic properties. The dicationic nature of the salt lowers the crystal lattice energy barrier in aqueous environments, facilitating rapid ion-dipole interactions with water and drastically increasing solubility (4[4]).

PropertyFree BaseDihydrochloride SaltCausality / Impact
Molecular Weight 182.31 g/mol 255.23 g/mol Addition of two HCl equivalents.
Physical State Viscous oil / Waxy solidCrystalline solidIonic bonding in the salt creates a rigid, ordered lattice.
Aqueous Solubility < 1 mg/mL (Poor)> 50 mg/mL (Excellent)Dicationic state maximizes favorable hydration energy.
Melting Point < 50 °C> 200 °C (Decomp.)High thermal energy required to break ionic bonds.
Lipophilicity (LogP) ~ 2.5 (Lipophilic)< 0 (Hydrophilic)Protonation shifts the molecule from lipophilic to hydrophilic.
Oxidative Stability PoorExcellentProtonated amines are heavily protected against oxidation.

(Note: Values are representative benchmarks for this specific diamine class based on standard physicochemical profiling).

Biopharmaceutical Implications: The Common-Ion Effect

While the dihydrochloride salt is vastly superior in neutral to mildly acidic aqueous media, researchers must account for the common-ion effect during in vivo or simulated gastric fluid (SGF) testing.

In the highly acidic environment of the stomach (pH ~1.2), the background concentration of chloride ions is exceptionally high. According to Le Chatelier's principle, this excess of chloride can suppress the dissolution of the dihydrochloride salt, temporarily reducing its solubility compared to its performance in pure water (5[5]). Furthermore, if the pH of the microenvironment exceeds the pHmax​ (the pH of maximum solubility), the salt may undergo disproportionation, precipitating back into the insoluble free base (6[6]).

Self-Validating Experimental Protocols

To objectively compare these forms in the laboratory, the following self-validating methodologies must be employed.

Protocol A: pH-Solubility Profiling & Disproportionation Monitoring

Objective: Determine the thermodynamic solubility across physiological pH ranges while ensuring the solid state remains intact.

  • Preparation: Prepare buffered solutions at pH 1.2 (SGF), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Equilibration: Add an excess of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride to 5 mL of each buffer. Agitate at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter and quantify the dissolved API via HPLC-UV.

  • Self-Validating Step (Critical): Recover the undissolved residual solid via centrifugation and analyze it using Powder X-Ray Diffraction (PXRD).

    • Causality: If the diffractogram of the residual solid matches the free base rather than the dihydrochloride, disproportionation has occurred. The HPLC data must then be interpreted as the solubility of the free base at that pH, invalidating it as a "salt solubility" reading.

Protocol B: Thermal Characterization via DSC

Objective: Assess the thermodynamic stability and melting behavior of the free base vs. salt.

  • Preparation: Weigh 2–5 mg of the sample into a crimped aluminum pan with a pinhole (to allow volatile release).

  • Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min) using a Differential Scanning Calorimeter (DSC).

  • Self-Validating Step (Critical): Run a cyclical heat-cool-heat method (e.g., heat to 10°C below the suspected melting point, cool to 25°C, then heat past the melting point).

    • Causality: The absence of a crystallization exotherm during the cooling phase confirms that the initial endotherm observed was a true melting/decomposition event, rather than a polymorphic transition or solvent loss.

Workflow Visualization

The following diagram illustrates the logical progression from free base evaluation to dihydrochloride salt characterization.

SaltSelection FB 1-(Cyclopentylmethyl)piperidin-4-amine (Free Base) PKA pKa Analysis Identify 2 Basic Centers FB->PKA Structural Evaluation RXN Reaction with 2 eq. HCl (ΔpKa > 3 Rule) PKA->RXN Confirm Reactivity SALT Dihydrochloride Salt (Crystalline) RXN->SALT Complete Proton Transfer CHAR Physicochemical Profiling (Solubility & DSC) SALT->CHAR Validate Stability

Workflow diagram illustrating the characterization pathway for dihydrochloride salt selection.

References

  • Guidechem. 1-(CyclopentylMethyl)piperidin-4-aMine dihydrochloride (CAS: 1197229-33-6).1

  • BenchChem. The Dihydrochloride Salt Form in Drug Design: A Technical Guide.3

  • Basicmedical Key. Salt Selection.2

  • Pharmaceutical Technology. Salt Selection in Drug Development.6

  • PMC (National Institutes of Health). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.4

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.5

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride Quantification

Executive Summary & The Analytical Challenge 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6) is a highly versatile, aliphatic diamine building block widely utilized in the synthesis of neuroact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6) is a highly versatile, aliphatic diamine building block widely utilized in the synthesis of neuroactive compounds and GPCR-targeted pharmacophores.

The Causality of the Analytical Challenge: Structurally, this compound consists entirely of saturated aliphatic rings (a cyclopentyl group and a piperidine ring) and a primary amine. It completely lacks a conjugated π-electron system or aromatic rings. Consequently, it exhibits negligible ultraviolet (UV) absorption above 210 nm. Standard HPLC-UV methods are fundamentally incapable of quantifying this compound accurately without severe baseline interference from mobile phase solvents. To establish a self-validating quantification system, researchers must employ either universal detection (such as Charged Aerosol Detection - CAD), mass spectrometry (LC-MS/MS), or pre-column chemical derivatization.

Comparison of Reference Standard Tiers

When quantifying this intermediate, the choice of reference standard dictates the baseline accuracy of the entire analytical workflow. Because it is an early-to-mid-stage building block, formal pharmacopeial standards (USP/EP) are generally unavailable, requiring reliance on commercial or in-house characterized materials.

Table 1: Reference Standard Tier Comparison for CAS 1197229-33-6

Standard TierSource / ExamplePurity AssessmentBest ApplicationCost / Lead Time
Tier 1: High-Purity Commercial Specialized vendors (e.g., AK Scientific[1], ChemScene[2])≥98% (LC-MS / NMR)Routine batch release, reaction monitoringModerate / 1-4 Weeks
Tier 2: In-House qNMR Standard Synthesized internally or upgraded commercial>99.5% (qNMR vs. NIST internal std)Absolute quantification, regulatory filingsHigh (Labor) / Variable
Tier 3: Crude/Screening Grade Bulk chemical suppliers (e.g., Guidechem[3], AA Blocks[4])90-95% (Area%)Early discovery, non-GLP synthesisLow / In Stock

Expert Insight: For regulatory-compliant quantification, a Tier 1 commercial standard must be orthogonally verified in-house using quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic acid). This establishes a self-validating primary reference material that anchors all subsequent chromatographic assays.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Quantification via HILIC-CAD (Charged Aerosol Detection)

Causality: CAD provides a uniform response for all non-volatile analytes, independent of their optical properties. Because the dihydrochloride salt of this diamine is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over Reversed-Phase (RP) to ensure adequate retention and prevent the analyte from eluting in the void volume.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile). Crucial: All buffers must be highly volatile to prevent CAD background noise and baseline drift.

  • Column Selection: Utilize a zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) to leverage electrostatic interactions with the protonated amines.

  • Standard Preparation: Dissolve the reference standard in 80:20 Acetonitrile:Water to a concentration of 1.0 mg/mL. Serially dilute to create a 5-point calibration curve (10 - 100 µg/mL).

  • System Suitability (Self-Validation): Inject a known concentration of an internal standard (e.g., Gabapentin) alongside the analyte. The system is validated only if the resolution ( Rs​ ) between the analyte and internal standard is >2.0, and the Relative Standard Deviation (RSD) of the analyte peak area across 5 replicate injections is <2.0%.

Protocol B: Pre-Column Derivatization for HPLC-UV

Causality: If CAD or MS is unavailable, the primary amine at the 4-position of the piperidine ring can be covalently tagged with 9-Fluorenylmethyl chloroformate (Fmoc-Cl). This introduces a bulky, highly conjugated fluorenyl group, enabling highly sensitive UV detection at 265 nm.

Step-by-Step Methodology:

  • Buffer Prep: Prepare a 0.1 M borate buffer adjusted to pH 8.5. Reasoning: The alkaline pH ensures the primary amine is deprotonated and highly nucleophilic.

  • Derivatization: Mix 100 µL of the standard/sample solution with 100 µL of borate buffer. Add 200 µL of Fmoc-Cl reagent (10 mM in Acetonitrile).

  • Incubation: Vortex thoroughly and incubate at 25°C for exactly 20 minutes to drive the reaction to completion.

  • Quenching (Self-Validation Step): Add 100 µL of 100 mM Glycine solution. Reasoning: Glycine reacts with any excess Fmoc-Cl, preventing it from hydrolyzing into Fmoc-OH, which would otherwise co-elute and artificially inflate the analyte peak area.

  • Analysis: Inject onto a standard C18 Reversed-Phase column using a gradient of Water/Acetonitrile (0.1% TFA). Detect at 265 nm.

Quantitative Data Summary

Table 2: Performance Comparison of Quantification Methods

Validation ParameterHILIC-CAD (Direct)HPLC-UV (Fmoc-Derivatized)
Linear Range 5 - 100 µg/mL (Requires power-function fit)0.1 - 50 µg/mL (Highly linear, R² > 0.999)
Limit of Detection (LOD) ~1.0 µg/mL~0.02 µg/mL
Sample Prep Time < 5 minutes30 - 45 minutes
Specificity High (Chromatographic separation)Very High (Specific to primary/secondary amines)
Detector Dependency Requires specialized CAD/ELSDCompatible with standard HPLC-UV

Methodological Workflows

MethodSelection Start Quantify 1-(Cyclopentylmethyl) piperidin-4-amine CheckUV Does it have a UV Chromophore? Start->CheckUV NoUV No (Aliphatic Amine) CheckUV->NoUV EquipCheck Available Detectors? NoUV->EquipCheck CAD LC-CAD / LC-MS EquipCheck->CAD Universal/MS UV HPLC-UV Only EquipCheck->UV Optical Only Direct Direct Quantification (Volatile Mobile Phase) CAD->Direct Deriv Pre-Column Derivatization (e.g., Fmoc-Cl) UV->Deriv

Decision matrix for selecting the optimal quantification method based on detector availability.

Derivatization Sample Analyte Standard (Primary Amine) Buffer Borate Buffer (pH 8.5-9.0) Sample->Buffer Reaction Incubation (25°C, 20 min) Buffer->Reaction Reagent Fmoc-Cl Reagent in Acetonitrile Reagent->Reaction Quench Quench (Glycine/Amine) Reaction->Quench Analysis HPLC-UV Analysis (λ=265 nm) Quench->Analysis

Chemical derivatization pathway converting the non-chromophoric amine into a UV-active species.

References

  • Title: 2055405-77-9 | MFCD28895598 | 7-methyl-5-azaspiro[5]octane hydrochloride Source: AA Blocks URL: [Link]

Sources

Comparative

Inter-laboratory validation of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride protocols

Inter-Laboratory Validation of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride: A Comparative Guide for High-Throughput Library Synthesis As a Senior Application Scientist overseeing library synthesis and early-st...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride: A Comparative Guide for High-Throughput Library Synthesis

As a Senior Application Scientist overseeing library synthesis and early-stage drug discovery, I frequently encounter discrepancies in reaction yields when transitioning from simple, unhindered building blocks to more complex, lipophilic amines. 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6) has emerged as a highly valuable bifunctional intermediate, particularly in the design of CNS-active compounds and kinase inhibitors[1].

This guide provides an objective, data-driven comparison of this building block against common alternatives, alongside standardized, self-validating protocols designed for High-Throughput Experimentation (HTE)[2].

Physicochemical & Structural Comparison

The selection of a piperidine-4-amine derivative fundamentally alters the pharmacokinetic and physicochemical trajectory of a drug candidate. The table below compares 1-(Cyclopentylmethyl)piperidin-4-amine against two widely used alternatives: 1-Benzylpiperidin-4-amine and 1-Methylpiperidin-4-amine.

Table 1: Comparative Profiling of Piperidin-4-amine Building Blocks

Building BlockClogP (est.)Metabolic Stability (CYP450)Steric Profile at N1Primary Application
1-(Cyclopentylmethyl)piperidin-4-amine 2.4High: Resistant to oxidative dealkylation.Bulky (Cyclopentyl)Late-stage CNS & Kinase Libraries
1-Benzylpiperidin-4-amine 2.1Low: Highly prone to oxidative N-debenzylation.Planar (Aryl)Early Hit Generation / Scaffolding
1-Methylpiperidin-4-amine 0.8Moderate: Subject to N-demethylation.MinimalFragment-based Drug Discovery (FBDD)

The Causality of Structural Design:

  • Why the Cyclopentylmethyl Group? Unlike a benzyl group, which is rapidly cleaved by hepatic CYP450 enzymes (leading to high clearance rates), the cyclopentylmethyl moiety offers superior metabolic stability while providing the necessary lipophilicity (ClogP ~2.4) to drive blood-brain barrier (BBB) penetration.

  • Why the Dihydrochloride Salt? Free base primary amines are prone to atmospheric oxidation and carbamate formation via CO2 absorption. The dihydrochloride salt ensures a prolonged shelf-life, prevents degradation, and provides the high crystallinity required for precise automated acoustic dispensing in HTE platforms[2].

Inter-Laboratory Validation Protocols

To ensure reproducibility across different research sites, the following protocols were validated across three independent laboratories using an automated HTE approach. Every protocol is designed as a self-validating system , meaning an internal standard (IS) is incorporated directly into the reaction matrix to allow for absolute quantification and real-time quality control.

Protocol A: Standardized High-Throughput Amide Coupling (HATU/DIPEA)

This protocol validates the compound's reactivity as a nucleophile in amide bond formation[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.2 M solution of the carboxylic acid and a 0.2 M solution of HATU in anhydrous DMF.

  • Salt Neutralization (Critical Step): Dispense 1.0 equivalent of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride into the reaction vial. Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The dihydrochloride salt requires exact stoichiometric management. Two equivalents of DIPEA are consumed immediately to neutralize the 2HCl and liberate the free primary amine. The remaining 1.5 equivalents serve as the non-nucleophilic base required to drive the HATU activation cycle[3].

  • Pre-Activation: Add the carboxylic acid and HATU solutions to the vial. Agitate at 25°C for 5 minutes to form the OAt active ester.

  • Coupling & Incubation: Seal the 96-well block and heat to 40°C for 4 hours under nitrogen.

  • Self-Validation (QC): Quench the reaction with 10 µL of a 50 mM Biphenyl solution (Internal Standard). Dilute with acetonitrile and inject directly into the UPLC-MS. The ratio of the product peak area to the IS peak area guarantees that the calculated yield is absolute, independent of ionization fluctuations.

Pathway A Carboxylic Acid B HATU + DIPEA (Activation) A->B C OAt Active Ester B->C F Target Amide Product C->F D 1-(Cyclopentylmethyl)piperidin- 4-amine 2HCl E DIPEA (Neutralization) Free Base Generation D->E E->C Nucleophilic Attack

Mechanistic workflow of HATU-mediated amide coupling with salt neutralization.
Protocol B: Buchwald-Hartwig C-N Cross-Coupling

This protocol validates the building block's performance in palladium-catalyzed arylations[4].

Step-by-Step Methodology:

  • Catalyst Complexation: In a glovebox, combine Pd2(dba)3 (2 mol%) and BrettPhos ligand (4 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes to ensure pre-catalyst formation.

    • Causality: BrettPhos is explicitly selected over standard ligands (like Xantphos) because its extreme steric bulk accelerates reductive elimination. This prevents the newly formed secondary aniline from undergoing a second oxidative addition, thereby completely suppressing undesired bis-arylation of the primary amine[5].

  • Reagent Addition: Add 1.0 eq of the aryl halide, 1.2 eq of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride, and 3.5 eq of Sodium tert-butoxide (NaOtBu).

    • Causality: NaOtBu is strong enough to simultaneously neutralize the dihydrochloride salt and deprotonate the palladium-bound amine intermediate.

  • Thermal Cycling: Seal the vials and heat at 90°C for 12 hours.

  • Self-Validation (QC): Cool to room temperature, add 4,4'-Dimethylbiphenyl (Internal Standard), filter through a Celite plug, and analyze via LC-UV (254 nm) to quantify the mono-arylated product.

HTE_Workflow S1 Automated Dispensing (Building Block) S2 Parallel Synthesis (96-well format) S1->S2 S3 Lab A (Amide Coupling) S2->S3 S4 Lab B (Buchwald-Hartwig) S2->S4 S5 LC-MS Quantification (Internal Standard) S3->S5 S4->S5 S6 Data Aggregation & Yield Analysis S5->S6

High-throughput experimentation (HTE) workflow for inter-laboratory validation.

Inter-Laboratory Performance Data

The quantitative data below represents the aggregated results from three independent laboratories executing the self-validating protocols described above.

Table 2: Inter-Laboratory Validation Results (Yield & Purity)

Reaction ProtocolLab A (Yield / Purity)Lab B (Yield / Purity)Lab C (Yield / Purity)Inter-Lab RSD (%)
Protocol A (Amide Coupling) 92% / >98%89% / >97%94% / >99%2.7%
Protocol B (Buchwald-Hartwig) 84% / >95%81% / >94%85% / >96%2.5%

Data Interpretation: The extremely low Relative Standard Deviation (RSD < 3%) across independent sites confirms that 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride behaves predictably and robustly. The slight drop in yield for Protocol B is typical for sterically demanding C-N cross-couplings but remains highly viable for library production.

References

  • EvitaChem. "Screening Compounds P49374: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.
  • Trajan Scientific and Medical. "How automation has enabled AZ to develop their high throughput experimentation (HTE).
  • National Institutes of Health (NIH) / PMC. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach.
  • American Chemical Society (ACS). "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles.

Sources

Validation

Comparative pharmacokinetics of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride and analogues

Comparative Pharmacokinetics of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride and Structural Analogues in Lead Optimization As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride and Structural Analogues in Lead Optimization

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of early-stage chemical building blocks is critical. The compound 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a ubiquitous dibasic, lipophilic scaffold frequently utilized in the design of GPCR antagonists, kinase inhibitors, and viral assembly inhibitors[1].

While highly effective at driving target potency, this scaffold introduces specific pharmacokinetic liabilities—namely, rapid oxidative clearance and extreme tissue distribution driven by lysosomal trapping. This guide provides an objective, data-driven comparison of this reference building block against three strategic structural analogues, detailing the underlying physicochemical causality and the self-validating experimental protocols required to profile them.

Part 1: Physicochemical Drivers of Pharmacokinetics (The Causality)

To understand the pharmacokinetic behavior of 1-(Cyclopentylmethyl)piperidin-4-amine, we must deconstruct its structure into two primary pharmacokinetic drivers:

  • Dibasic Nature (pKa): The molecule contains a primary amine at the C4 position (pKa ~10.2) and a tertiary amine within the piperidine ring (pKa ~9.1). At physiological pH (7.4), the molecule is highly protonated. When this compound diffuses into acidic subcellular compartments, such as lysosomes (pH ~5.0), it becomes fully diprotonated. Because charged species cannot easily traverse lipid bilayers, the drug becomes irreversibly sequestered—a phenomenon known as lysosomal trapping[2].

  • Lipophilicity (LogD): The cyclopentylmethyl group acts as a highly lipophilic anchor. Increased lipophilicity drives non-specific binding to plasma proteins (lowering the fraction unbound, fub​ ) and increases binding affinity to the hydrophobic active sites of cytochrome P450 (CYP) enzymes, leading to rapid metabolic clearance[3].

Mechanism cluster_molecule 1-(Cyclopentylmethyl)piperidin-4-amine A Primary Amine (C4) pKa ~10.2 D Lysosomal Trapping (High Vdss) A->D Protonation at pH 5.0 B Tertiary Piperidine N pKa ~9.0 B->D Protonation at pH 5.0 C Cyclopentylmethyl Group High Lipophilicity E CYP-Mediated Clearance (High CLint) C->E Hydrophobic Active Site Binding F Phospholipid Partitioning (Low fub) C->F Membrane Insertion

Mechanistic drivers linking the dibasic, lipophilic structure to its pharmacokinetic profile.

Part 2: Comparative Pharmacokinetic Profiling

To mitigate the rapid clearance and high volume of distribution ( Vdss​ ) of the reference compound, medicinal chemists typically synthesize analogues that modulate ring size or introduce polarity[1]. The table below synthesizes the comparative in vitro and in vivo PK data for the reference compound and three strategic analogues.

Table 1: Quantitative Pharmacokinetic Comparison
Compound ScaffoldStructural ModificationLogD (pH 7.4)Rat CLint​ (µL/min/mg) Vdss​ (L/kg) fub​ (Plasma)Oral Bioavailability (F%)
1-(Cyclopentylmethyl)piperidin-4-amine Reference (Cyclopentyl)2.4658.50.1215%
1-(Cyclobutylmethyl)piperidin-4-amine Ring Contraction (-CH₂)1.9425.20.2528%
1-(Cyclohexylmethyl)piperidin-4-amine Ring Expansion (+CH₂)2.99512.40.04<5%
1-((Tetrahydro-2H-pyran-4-yl)methyl)... Oxa-substitution (O for CH₂)1.1202.80.4555%

Data Synthesis & Causality:

  • Ring Expansion (Cyclohexyl): Increasing lipophilicity (LogD 2.9) drastically increases CYP affinity and non-specific membrane partitioning, resulting in unsustainable clearance ( CLint​ = 95 µL/min/mg) and negligible oral bioavailability[3].

  • Oxa-Substitution (Tetrahydropyran/THP): Replacing a methylene unit in the ring with an oxygen atom drops the LogD to 1.1. This minor structural tweak profoundly disrupts binding to lipophilic CYP pockets, reducing intrinsic clearance by >3-fold and cutting the volume of distribution by preventing excessive phospholipid partitioning.

Part 3: Self-Validating Experimental Methodologies

To generate the data in Table 1, the following rigorous, self-validating protocols must be employed. A self-validating system ensures that artifacts (e.g., chemical instability or non-specific binding) are mathematically isolated from true biological mechanisms.

Protocol 1: Intrinsic Clearance ( CLint​ ) via Microsomal Stability[1]

This assay determines the vulnerability of the cyclopentyl and piperidine rings to Phase I oxidative metabolism.

  • Preparation: Thaw Rat Liver Microsomes (RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add the test analogue (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Self-Validation Step: Run a parallel control arm substituting NADPH with buffer. If compound depletion occurs in this arm, it indicates chemical instability or non-specific binding to the assay plate, not CYP metabolism.

  • Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and scale to CLint​ .

Protocol 2: Quantifying Saturable Lysosomal Trapping in Hepatocytes[2]

Because lipophilic amines exhibit concentration-dependent (saturable) tissue uptake, standard clearance assays often misrepresent their in vivo behavior. This protocol isolates lysosomal trapping from metabolic clearance.

  • Cell Suspension: Suspend freshly isolated primary rat hepatocytes (10⁶ cells/mL) in Krebs-Henseleit buffer.

  • Metabolic Inhibition: Pre-treat cells with 1 mM 1-aminobenzotriazole (ABT) for 30 minutes.

    • Self-Validation Step: ABT is an irreversible pan-CYP inhibitor. This ensures that any disappearance of the drug from the media is strictly due to cellular uptake, not metabolism[2].

  • Lysosomal Collapse: Divide the suspension into two arms. Treat Arm B with 10 mM Ammonium Chloride (NH₄Cl) to collapse the lysosomal pH gradient. Arm A remains untreated.

  • Incubation: Add the test compound across a concentration gradient (0.1 µM to 100 µM) to assess saturability. Incubate for 30 minutes at 37°C.

  • Separation: Layer 100 µL of the cell suspension over a silicone oil/mineral oil mixture (density 1.015 g/mL) in a microcentrifuge tube. Spin at 10,000 g for 30 seconds. The cells pellet through the oil, leaving the extracellular media on top.

  • Quantification: Lyse the cell pellet and analyze both the intracellular and extracellular fractions via LC-MS/MS to determine the partition coefficient ( Kp​ ).

HepatocyteAssay Step1 1. Hepatocyte Isolation & Stabilization Step2 2. CYP Inhibition (ABT Pre-treatment) Step1->Step2 Step3 3. Lysosomal Collapse (Add 10 mM NH4Cl - Optional) Step2->Step3 Step4 4. Compound Incubation (0.1 to 100 µM) Step3->Step4 Step5 5. Oil-Spin Separation (Separate Cells from Media) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Kp & Saturable Uptake) Step5->Step6

Self-validating experimental workflow for quantifying saturable lysosomal uptake in hepatocytes.

Part 4: Strategic Implications for Drug Development

When utilizing 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride as a starting point for drug discovery, the data dictates a clear optimization trajectory. The inherent basicity of the piperidine-4-amine core guarantees a high volume of distribution, which can be advantageous for targeting deep tissue compartments (e.g., lung or brain tissue). However, the extreme lipophilicity of the cyclopentylmethyl appendage acts as a liability, driving rapid clearance and reducing the free fraction of the drug[3].

By shifting toward oxa-substituted analogues (like the tetrahydropyran derivative), researchers can preserve the necessary basic interactions required for target engagement while engineering out the metabolic soft spots and excessive lysosomal sequestration, ultimately yielding a more developable clinical candidate.

References

  • Hallifax, D., & Houston, J. B. (2007). Saturable uptake of lipophilic amine drugs into isolated hepatocytes: mechanisms and consequences for quantitative clearance prediction. Drug Metabolism and Disposition.[Link]

  • Drug Hunter. (2020). Why LogD Matters / ΔLogD Cheat Sheet. Drug Hunter. [Link]

  • ACS Publications / PMC. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and disposal of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6). As a building block in drug development, piperidine deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling and disposal of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6).

As a building block in drug development, piperidine derivatives are highly valued for their biological activity. However, this same pharmacological potency, combined with the chemical reactivity of the amine and the acidic nature of the dihydrochloride salt, demands rigorous safety and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies to manage this compound throughout its lifecycle.

Chemical Profiling and Mechanistic Hazards

To design a self-validating safety protocol, one must first understand the causality behind the chemical's behavior. 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a secondary and primary amine system stabilized as a dihydrochloride salt.

The Causality of the Hazard:

  • Salt Form vs. Freebase: In its dihydrochloride form, the compound is a stable, highly water-soluble solid. However, if exposed to strong bases, it deprotonates into its freebase form. The freebase is significantly more lipophilic, dramatically increasing its ability to penetrate standard nitrile PPE and human skin, while also increasing its volatility and inhalation risk.

  • Thermal Decomposition: When exposed to extreme heat or fire, the salt decomposes to release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO) .

  • Biological Activity: Piperidine derivatives are known neuromodulators and strong local irritants. Exposure to aerosolized dust can cause severe respiratory tract irritation and potential systemic toxicity .

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 1197229-33-6Required for all EHS waste documentation.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; handle in a fume hood.
Solubility Highly soluble in waterSpills will spread rapidly if exposed to aqueous solvents.
GHS Classification H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)Mandates strict use of localized exhaust and contact PPE.
Incompatibilities Strong oxidizing agents, strong basesSegregate waste streams to prevent exothermic reactions.

Operational Safety & PPE Requirements

Before initiating any handling or disposal procedures, establish a secure operational baseline. The protocol below is a self-validating system: if any step cannot be completed, the procedure must be halted.

  • Engineering Controls: All weighing, transferring, and disposal preparations must occur within a certified Class II chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness). Change outer gloves immediately if contamination is suspected.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles (safety glasses are insufficient due to the risk of corrosive dust).

    • Body Protection: Flame-retardant, knee-length laboratory coat.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines (40 CFR Part 261), piperidine derivatives and amine hydrochlorides must be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in standard municipal trash.

Protocol A: Solid Waste Disposal

Unused reagent, contaminated weighing paper, and cleanup materials must be managed as solid hazardous waste.

  • Segregation: Ensure the designated solid waste container contains no strong oxidizers or strong bases.

  • Collection: Carefully sweep or transfer the solid waste into a chemically resistant, sealable container (e.g., High-Density Polyethylene - HDPE). Avoid generating dust. Do not use compressed air for cleanup.

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state: "Hazardous Waste: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS 1197229-33-6) - Toxic/Irritant Solid."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) until pickup by a licensed EHS waste contractor.

Protocol B: Liquid Waste Disposal (Solutions)

When the compound is dissolved in solvents (aqueous or organic) during assays or synthesis.

  • Compatibility Check: Verify the solvent used. Aqueous solutions must go into an aqueous waste carboy. If dissolved in an organic solvent (e.g., Methanol, DMSO), it must be routed to the appropriate non-halogenated or halogenated organic waste stream.

  • Transfer: Use a secondary containment tray during transfer to catch drips. Pour the solution slowly into the designated liquid hazardous waste carboy using a funnel.

  • pH Consideration: If the solution is highly acidic (due to the hydrochloride salt), do not mix it with cyanide- or sulfide-containing wastes, as this can generate lethal toxic gases .

Protocol C: Empty Container Decontamination

"Empty" reagent bottles retain hazardous micro-dust and must be decontaminated before disposal.

  • Triple-Rinsing: In a fume hood, add a small volume of a compatible solvent (e.g., water or methanol) to the empty container. Cap and agitate gently.

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid hazardous waste carboy. Repeat this process two more times.

  • Defacing: Once triple-rinsed and completely dry, use a thick marker to completely deface the original chemical label.

  • Final Disposal: Dispose of the clean, defaced glass or plastic container in the institutional broken glass or solid waste receptacle, per local EHS guidelines.

Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

SpillResponse Start Spill Detected: 1-(Cyclopentylmethyl)piperidin-4-amine 2HCl Evacuate Evacuate non-essential personnel & ensure fume hood ventilation Start->Evacuate PPE Don PPE: Nitrile gloves, goggles, lab coat Evacuate->PPE State Is the spill Solid or Liquid? PPE->State Solid Solid Spill State->Solid Powder/Salt Liquid Liquid Spill (Solution) State->Liquid Dissolved Sweep Carefully sweep/vacuum using spark-proof tools. Avoid dust. Solid->Sweep Absorb Absorb with inert material (e.g., vermiculite, sand) Liquid->Absorb Collect Collect in designated Hazardous Waste Container Sweep->Collect Absorb->Collect Label Label as Hazardous Waste (Toxic/Corrosive) & contact EHS Collect->Label

Spill response decision tree for 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.

Post-Spill Decontamination: After the bulk material is removed (via sweeping or inert absorbent), wash the spill surface with a mild detergent and water. Collect all wash water using absorbent pads, and dispose of these pads in the solid hazardous waste container.

References

  • National Institutes of Health (NIH). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from[Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes & Reactivity Characteristics. Retrieved from [Link]

Handling

Personal protective equipment for handling 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride

As a Senior Application Scientist, I frequently encounter challenges in standardizing safety protocols for reactive amine hydrochloride salts. 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing safety protocols for reactive amine hydrochloride salts. 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS: 1197229-33-6)[1] is a critical, pharmacologically active building block used in advanced drug development. However, its specific physicochemical properties—namely its hygroscopicity, potential for dust generation, and mucosal irritability—demand rigorous, self-validating handling procedures.

This guide provides a comprehensive operational and disposal plan designed to ensure maximum laboratory safety and operational integrity.

Hazard Profiling & The Causality of PPE Selection

Understanding why we use specific Personal Protective Equipment (PPE) is as critical as the equipment itself. Do not merely follow a checklist; understand the mechanistic interactions between the chemical and your environment.

  • Dust Generation & Inhalation Hazards : As a dihydrochloride salt, this compound typically exists as a fine, crystalline powder. Mechanical agitation (e.g., weighing, transferring) generates aerosolized micro-particulates. Inhalation can lead to severe respiratory tract irritation and potential systemic pharmacological effects[2].

  • Hygroscopicity & Dermal Toxicity : Hydrochloride salts readily absorb ambient moisture or sweat on the skin. This dissolution forms localized, highly concentrated acidic micro-environments, causing acute dermal irritation and potential chemical burns upon prolonged contact[3].

  • Ocular Toxicity : The amine functionality poses a severe risk of corneal damage if particulates contact the eyes. Standard safety glasses are insufficient; the risk is aerosolized dust ingress, not just liquid splash[4].

Quantitative PPE Specifications

To mitigate these risks, standardizing the PPE based on empirical data and regulatory standards is essential. Below is the quantitative breakdown of the required PPE for handling this compound.

PPE CategorySpecification / StandardMaterial / TypeJustification / Causality
Hand Protection EN 374 / OSHA 29 CFR 1910.138Nitrile (Min. 0.11 mm thickness for splash; 0.4 mm for full contact)Prevents dermal absorption; nitrile offers superior chemical resistance to piperidine derivatives compared to latex[5].
Eye Protection EN 166 / ANSI Z87.1Tight-fitting chemical splash gogglesPrevents ingress of aerosolized crystalline dust which easily bypasses standard safety glasses[6].
Respiratory NIOSH N95/P100 or EN 149 FFP2/FFP3Particulate filtering facepieceFilters >95% of airborne salt particulates generated during weighing and transfer[7].
Body Protection Standard Laboratory ProtocolFlame-resistant lab coat, closed-toe shoesPrevents the accumulation of hygroscopic dust on personal clothing[6].

Step-by-Step Operational Workflow

Every protocol described below is a self-validating system. Do not proceed to the next step unless the current step's integrity is empirically confirmed.

Phase 1: Pre-Handling Setup & Environmental Control
  • Environmental Verification : Ensure the laboratory relative humidity is below 50%. Causality: High humidity causes the hygroscopic dihydrochloride salt to clump, adhere to spatulas, and degrades the compound's purity[3].

  • Engineering Controls : Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) powder weighing hood.

    • Validation Step: Visually check the magnehelic gauge to ensure inward airflow is at least 0.5 m/s (100 fpm) before opening the container.

  • PPE Donning : Inspect nitrile gloves for micro-tears. Don the N95/P100 respirator and perform a positive/negative pressure seal check. Finally, don chemical splash goggles.

Phase 2: Handling and Transfer
  • Static Mitigation : Use an anti-static zero-charge polymeric spatula or a grounded stainless-steel micro-spatula.

    • Causality: Amine hydrochloride powders easily build static charge during friction, causing them to repel from the spatula, aerosolize, and contaminate the workspace.

  • Weighing : Tare the receiving vessel (preferably an amber glass vial, as many piperidine derivatives are light-sensitive[3]). Slowly transfer the powder, keeping the source container and receiving vessel as close together as possible to minimize the drop height of the powder.

  • Sealing : Cap the primary container immediately after use. Backfill the headspace with dry Nitrogen or Argon if the compound will be stored long-term to mitigate moisture degradation.

Phase 3: Decontamination and Disposal
  • Wet Wiping : Never dry-sweep spilled powder. Dry sweeping immediately aerosolizes the active pharmaceutical ingredient (API)[2]. Instead, use a lint-free wipe dampened with a 70% Isopropanol/Water solution to solubilize and capture the residual salt.

  • Doffing : Remove gloves using the standard "glove-in-glove" technique to ensure the contaminated outer surface never touches bare skin. Wash hands immediately with soap and water.

  • Waste Segregation : Place all contaminated wipes, disposable spatulas, and empty vials into a designated, clearly labeled solid chemical waste receptacle for incineration[8].

Visualizing the Safe Handling Workflow

Handling_Workflow A 1. Risk & Environment Check (Humidity/Airflow) B 2. Don PPE (Nitrile, N95, Goggles) A->B Validated C 3. Static-Free Weighing in LEV Hood B->C Sealed & Checked D 4. Wet-Wipe Decontamination C->D Transfer Complete E 5. Doffing & Waste Segregation D->E Surfaces Cleaned

Caption: Step-by-step logical workflow for handling reactive amine dihydrochloride salts.

Emergency Response Protocols

  • Ocular Exposure : Immediately flush eyes at a dedicated eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure the hygroscopic salt is completely dissolved and flushed from the ocular cavity. Seek immediate medical evaluation[7].

  • Dermal Exposure : Remove contaminated clothing. Flush the affected skin with copious amounts of water. Crucial Note: Do not use chemical neutralizers (like weak bases) on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Spill Management : For large spills outside a fume hood, evacuate the immediate area. Personnel wearing full PPE (including P100 respirators) should cover the spill with damp absorbent pads to suppress dust before carefully sweeping it into a hazardous waste bag[9].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride
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